Product packaging for Arasertaconazole(Cat. No.:CAS No. 583057-48-1)

Arasertaconazole

Cat. No.: B1665164
CAS No.: 583057-48-1
M. Wt: 437.8 g/mol
InChI Key: JLGKQTAYUIMGRK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arasertaconazole is a chemical compound defined as the (R)-enantiomer of the broad-spectrum imidazole antifungal agent, Sertaconazole . It has been investigated in clinical trials for the treatment of vulvovaginal candidiasis (VVC) . A specific formulation for vaginal administration, developed as an ovule containing this compound nitrate, has been described in patent literature . Like its parent compound, its primary mechanism of action is believed to be the inhibition of fungal lanosterol 14-α demethylase, a key enzyme in the synthesis of ergosterol, an essential component of the fungal cell membrane . This disruption in membrane integrity can lead to fungistatic or fungicidal effects. Recent scientific investigations have also explored the potential of Sertaconazole in oncology research, with studies indicating it may suppress breast cancer stem cells (BCSCs) by inhibiting the Stat3 and IL-8 signaling pathways, suggesting potential for repurposing in cancer research . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are directed to consult the relevant scientific literature and patent documents for detailed pharmacological and formulation data .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15Cl3N2OS B1665164 Arasertaconazole CAS No. 583057-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207032
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583057-48-1
Record name Arasertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583057-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arasertaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARASERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Arasertaconazole's Impact on Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of arasertaconazole, an imidazole antifungal agent, with a specific focus on its effects on fungal cell membranes. As a member of the azole class of antifungals, this compound shares a primary mechanism of action with its parent compound, sertaconazole, and other related drugs. This document synthesizes available data on this class of antifungals to provide a comprehensive overview for research and drug development purposes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other imidazole derivatives, lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of these membranes.[1][2][3] Ergosterol is analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[1]

The key target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol.[2] By binding to the heme iron in the active site of lanosterol 14α-demethylase, this compound effectively blocks this step in the ergosterol biosynthesis pathway.[3]

The inhibition of ergosterol synthesis leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and fluidity of the cell membrane.[1]

  • Accumulation of Toxic Methylated Sterol Precursors: The blockage of lanosterol 14α-demethylase results in the buildup of lanosterol and other 14α-methylated sterols within the cell membrane.[1] This accumulation further disrupts the normal membrane structure and function, leading to increased permeability and ultimately, cell lysis and death.[1]

This primary mechanism of action is generally fungistatic at lower concentrations, effectively inhibiting fungal growth and replication.[4][5]

Secondary Mechanism: Direct Membrane Damage

At higher concentrations, sertaconazole, and by extension this compound, exhibits a fungicidal effect through a secondary mechanism involving direct damage to the fungal cell membrane.[4][5] It is believed that the lipophilic nature of the molecule allows it to integrate into the lipid bilayer of the fungal cell membrane.[1] This direct interaction with nonsterol lipids leads to a rapid increase in membrane permeability, causing the leakage of essential intracellular components, such as ATP, and resulting in cell death.[4][5]

Quantitative Data on Azole Antifungal Activity

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key parameters for the closely related compound sertaconazole and other relevant azole antifungals. This data provides a comparative framework for understanding the potency of this class of drugs.

Table 1: IC50 Values for Ergosterol Synthesis Inhibition

Antifungal AgentFungal SpeciesIC50 (nmol/L)Reference
SertaconazoleCandida albicans115[6][7]

Table 2: Binding Affinities (Kd) of Azoles to Fungal CYP51

Antifungal AgentFungal SpeciesCYP51 IsoformKd (nM)Reference
ClotrimazoleCandida albicansCaCYP5110 - 26[8]
EconazoleCandida albicansCaCYP5110 - 26[8]
ItraconazoleCandida albicansCaCYP5110 - 26[8]
KetoconazoleCandida albicansCaCYP5110 - 26[8]
MiconazoleCandida albicansCaCYP5110 - 26[8]
VoriconazoleCandida albicansCaCYP5110 - 26[8]
FluconazoleCandida albicansCaCYP5147[8]
ClotrimazoleMalassezia globosaCYP51≤ 2 - 11
FluconazoleMalassezia globosaCYP51≤ 2 - 11
ItraconazoleMalassezia globosaCYP51≤ 2 - 11
KetoconazoleMalassezia globosaCYP51≤ 2 - 11
VoriconazoleMalassezia globosaCYP51≤ 2 - 11

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to elucidate the mechanism of action of azole antifungals.

Ergosterol Synthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells following treatment with an antifungal agent.

Methodology:

  • Fungal Culture: Grow the fungal strain of interest in a suitable broth medium to a specified cell density.

  • Antifungal Treatment: Expose the fungal cultures to various concentrations of the antifungal agent and a vehicle control.

  • Incubation: Incubate the treated cultures for a defined period.

  • Cell Lysis: Harvest the fungal cells and lyse them using methods such as saponification with alcoholic potassium hydroxide.

  • Sterol Extraction: Extract the non-saponifiable lipids containing ergosterol using a solvent like n-heptane.

  • Quantification: Analyze the extracted sterols using spectrophotometry by scanning between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The percentage of ergosterol is calculated based on the absorbance at specific wavelengths. Alternatively, gas chromatography-mass spectrometry (GC-MS) can be used for more precise quantification.[9][10]

ATP Leakage Assay for Direct Membrane Damage

This assay measures the leakage of intracellular ATP as an indicator of membrane damage.

Methodology:

  • Fungal Suspension: Prepare a suspension of fungal cells in a suitable buffer.

  • Antifungal Treatment: Add the antifungal agent at various concentrations to the cell suspension.

  • Incubation: Incubate for a short period (e.g., 10-30 minutes).

  • Separation: Centrifuge the suspension to separate the cells from the extracellular medium.

  • ATP Measurement: Measure the ATP concentration in both the cell pellet (intracellular) and the supernatant (extracellular) using a luciferin-luciferase-based assay kit.

  • Analysis: A dose-dependent increase in extracellular ATP and a corresponding decrease in intracellular ATP indicate membrane damage.[11]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

  • Serial Dilutions: Perform serial dilutions of the antifungal agent in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at a specified temperature for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to the growth control.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows described in this guide.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action cluster_consequences Consequences for Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including 14α-demethylation Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) This compound This compound This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Depletion Ergosterol Depletion Lanosterol_14a_demethylase->Ergosterol_Depletion Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols Lanosterol_14a_demethylase->Toxic_Sterol_Accumulation Membrane_Disruption Disrupted Membrane Integrity Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death / Statis Membrane_Disruption->Fungal_Cell_Death

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental_Workflow cluster_ergosterol Ergosterol Synthesis Inhibition Assay cluster_atp ATP Leakage Assay cluster_mic Antifungal Susceptibility (MIC) E1 Fungal Culture E2 Antifungal Treatment E1->E2 E3 Incubation E2->E3 E4 Cell Lysis & Sterol Extraction E3->E4 E5 Spectrophotometry / GC-MS E4->E5 E6 Quantify Ergosterol Reduction E5->E6 A1 Fungal Suspension A2 Antifungal Treatment A1->A2 A3 Short Incubation A2->A3 A4 Separate Cells & Supernatant A3->A4 A5 Measure Intra/Extracellular ATP A4->A5 A6 Assess Membrane Damage A5->A6 M1 Prepare Inoculum M2 Serial Dilution of Antifungal M1->M2 M3 Inoculation M2->M3 M4 Incubation M3->M4 M5 Determine MIC M4->M5

Caption: Workflow for key experimental protocols.

References

A Technical Guide to the Synthesis and Chiral Separation of Arasertaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole, the (R)-enantiomer of Sertaconazole, is a potent antifungal agent belonging to the imidazole class.[1] Its therapeutic efficacy is primarily attributed to this specific stereoisomer. This technical guide provides an in-depth overview of the synthesis of the racemic sertaconazole precursor and the subsequent chiral separation to isolate the active this compound enantiomer. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and separation workflows.

Racemic Sertaconazole Synthesis

The synthesis of Sertaconazole involves a multi-step process culminating in the formation of the racemic compound. While various synthetic routes have been patented, a common approach involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with 3-bromomethyl-7-chloro-benzo[b]thiophene.[2][3] The resulting product is a racemic mixture of (R)- and (S)-sertaconazole.

Experimental Protocol: Racemic Sertaconazole Synthesis

This protocol is a generalized representation based on common synthetic strategies.[2]

Materials:

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • 3-bromomethyl-7-chloro-benzo[b]thiophene

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium chloride (phase transfer catalyst)

  • Toluene

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Concentrated nitric acid

  • 95% Ethanol

Procedure:

  • In a reaction vessel, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (0.2 mol), 3-bromomethyl-7-chloro-benzo[b]thiophene (0.2 mol), sodium hydroxide (12g), and a 50% aqueous solution of tetrabutylammonium chloride (16ml) in a mixture of toluene (240ml) and water (80ml).[2]

  • Heat the mixture to 80°C and stir at a constant temperature for 4 hours.[2]

  • After cooling, add 80ml of water and perform multiple extractions with diethyl ether.[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter the solution and, under stirring at room temperature, add 12ml of concentrated nitric acid to precipitate the sertaconazole nitrate salt.[2]

  • Collect the solid by filtration.[2]

  • Recrystallize the crude product from 95% ethanol and dry under reduced pressure to obtain the white solid of racemic Sertaconazole nitrate.[2]

Chiral Separation of this compound

The isolation of the desired (R)-enantiomer, this compound, is achieved through chiral High-Performance Liquid Chromatography (HPLC).[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as Chiralpak IB and Chiralcel OD-H, have demonstrated excellent performance in resolving the enantiomers of Sertaconazole.[4][6]

Experimental Protocol: Chiral HPLC Separation

This protocol is based on published analytical methods for the chiral separation of Sertaconazole.[4][7] For preparative scale, parameters such as column size, flow rate, and sample loading would need to be optimized.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phases:

    • Chiralpak IB (immobilized polysaccharide derivative)[4][6]

    • Chiralcel OD-H (coated polysaccharide derivative)[4][6]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20 v/v).[7]

  • Flow Rate: 4 ml/min (analytical scale, adjust for preparative).[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 20 µl (analytical scale).[7]

  • Detection Wavelength: 260 nm.[7]

Procedure:

  • Prepare a solution of racemic Sertaconazole in the mobile phase.

  • Equilibrate the chosen chiral column (Chiralpak IB or Chiralcel OD-H) with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers at 260 nm.

  • Collect the fractions corresponding to the this compound peak (the (R)-enantiomer). The elution order may vary depending on the specific column and conditions.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the isolated this compound.

Data Presentation

The efficiency of the chiral separation is determined by parameters such as retention time (Tr), selectivity (α), and resolution (Rs). The following table summarizes the reported chromatographic parameters for the separation of Sertaconazole enantiomers on two different chiral stationary phases.[2]

Chiral Stationary PhaseEnantiomerRetention Time (Tr) (min)Selectivity (α)Resolution (Rs)
Chiralpak IB Enantiomer 110.002.776.14
This compound (Enantiomer 2)13.08
Chiralcel OD-H Enantiomer 19.283.498.52
This compound (Enantiomer 2)12.79

Visualizations

Synthesis of Racemic Sertaconazole

G Synthesis Pathway of Racemic Sertaconazole A 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol C NaOH, Tetrabutylammonium chloride Toluene/Water, 80°C A->C B 3-bromomethyl-7-chloro-benzo[b]thiophene B->C D Racemic Sertaconazole C->D Phase Transfer Catalysis F Racemic Sertaconazole Nitrate D->F E Nitric Acid E->F Salt Formation

Caption: Synthesis Pathway of Racemic Sertaconazole.

Chiral Separation Workflow

G Workflow for Chiral Separation of this compound cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_collection Fraction Collection & Isolation racemate Racemic Sertaconazole Solution injection Injection racemate->injection column Chiral Column (e.g., Chiralpak IB) injection->column detection UV Detection (260 nm) column->detection fraction1 Fraction 1 ((S)-enantiomer) detection->fraction1 Elution fraction2 Fraction 2 (this compound) detection->fraction2 Elution isolation Solvent Evaporation fraction2->isolation product Pure this compound isolation->product

Caption: Workflow for Chiral Separation of this compound.

References

Investigating the Stereoselective Activity of Sertaconazole: A Technical Guide to the R-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological profile of sertaconazole, with a specific focus on the potential differential activities of its R- and S-enantiomers. While commercially available as a racemic mixture, evidence from related chiral azole antifungals suggests that the therapeutic effects of sertaconazole may be predominantly attributed to one of its enantiomers. This document summarizes the known biological activities of racemic sertaconazole, outlines the experimental protocols required to investigate the specific activities of its R-enantiomer, and provides a framework for future research in this area.

Introduction to Sertaconazole

Sertaconazole is a broad-spectrum imidazole antifungal agent with a unique benzothiophene ring in its structure. It is used topically for the treatment of superficial skin mycoses. Sertaconazole is a chiral molecule and is marketed as a racemic mixture of two enantiomers, the R- and S-forms.[1][2][3] The primary mechanism of its antifungal action is the inhibition of the cytochrome P450-dependent enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Beyond its antifungal properties, sertaconazole also exhibits significant anti-inflammatory and anti-itch activities.[5][6][7]

While extensive data exists for the racemic mixture, a critical gap remains in the scientific literature regarding the specific contributions of the R- and S-enantiomers to the overall therapeutic effect of sertaconazole. Studies on other chiral azole antifungals have demonstrated that the antifungal activity often resides predominantly in one enantiomer, typically the R-enantiomer.[8][9][10] This suggests the potential for developing a single-enantiomer formulation of sertaconazole, a concept known as a "chiral switch," which could offer an improved therapeutic index.[11][12]

Known Biological Activities of Racemic Sertaconazole

Antifungal Activity

Racemic sertaconazole demonstrates both fungistatic and fungicidal activities against a wide range of pathogenic fungi.[13][14] Its efficacy has been established against various dermatophytes, yeasts, and opportunistic filamentous fungi.

Table 1: In Vitro Antifungal Activity of Racemic Sertaconazole (MIC Values)

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans0.21 - 5.04[13][15]
Other Candida spp.0.17 - 5.04[13][16]
Dermatophytes (Trichophyton, Microsporum, Epidermophyton)0.125 - 16[13][17]
Aspergillus spp.-[13]
Gram-positive bacteria-[13]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Anti-inflammatory Activity

Sertaconazole possesses notable anti-inflammatory properties, which contribute to the symptomatic relief of fungal infections often accompanied by inflammation and pruritus.[5][7][18] This activity is mediated through the activation of the p38-COX-2-PGE2 signaling pathway.[19]

Signaling Pathway of Sertaconazole's Anti-inflammatory Action

Sertaconazole_Anti_inflammatory_Pathway Sertaconazole Sertaconazole p38 p38 MAPK Activation Sertaconazole->p38 COX2 COX-2 Induction p38->COX2 PGE2 PGE2 Release COX2->PGE2 Cytokine_Suppression Suppression of Pro-inflammatory Cytokines PGE2->Cytokine_Suppression Chiral_Separation_Workflow Racemic_Sertaconazole Racemic Sertaconazole Solution HPLC Chiral HPLC System (e.g., Chiralcel OD-H column) Racemic_Sertaconazole->HPLC Separation Enantiomeric Separation HPLC->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection R_enantiomer R-sertaconazole Fraction_Collection->R_enantiomer S_enantiomer S-sertaconazole Fraction_Collection->S_enantiomer Analysis Purity and Concentration Analysis R_enantiomer->Analysis S_enantiomer->Analysis MIC_Assay_Workflow Fungal_Culture Fungal Strain (e.g., C. albicans) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Microplate_Setup 96-well Microplate Inoculation Inoculum_Prep->Microplate_Setup Serial_Dilution Serial Dilution of R-sertaconazole, S-sertaconazole, and Racemate Serial_Dilution->Microplate_Setup Incubation Incubation Microplate_Setup->Incubation MIC_Reading Visual or Spectrophotometric MIC Determination Incubation->MIC_Reading

References

Arasertaconazole: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole, the (R)-enantiomer of sertaconazole, is a topical antifungal agent developed by the Spanish pharmaceutical company Ferrer. Building on the established broad-spectrum activity of its racemic parent compound, sertaconazole, this compound was investigated for its potential as a more targeted and potent treatment for superficial fungal infections, particularly vulvovaginal candidiasis (VVC). This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and clinical trial progression.

Discovery and Rationale

Sertaconazole, a well-established imidazole antifungal, has been marketed for over two decades and is known for its dual mechanism of action: inhibition of ergosterol synthesis and direct membrane-damaging effects. This compound was identified as the active enantiomer of sertaconazole, with the potential for an improved therapeutic profile. The rationale for its development was based on the principle that isolating the more active enantiomer could lead to enhanced efficacy and potentially a better safety profile.

Mechanism of Action

This compound, like other azole antifungals, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to increased permeability and ultimately fungal cell death.

Beyond its primary antifungal action, the racemic mixture, sertaconazole, has been shown to possess anti-inflammatory and antipruritic properties. These effects are mediated through specific signaling pathways:

  • Anti-inflammatory Pathway: Sertaconazole activates the p38/COX-2/PGE2 pathway, leading to the release of prostaglandin E2, which in turn suppresses the release of pro-inflammatory cytokines.

  • Antipruritic Pathway: It also activates the p38 MAPK pathway, inducing the production of prostaglandin D2, which is known to have anti-itch properties.

dot

This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK activates COX2 COX-2 p38_MAPK->COX2 induces PGD2 Prostaglandin D2 p38_MAPK->PGD2 induces production of PGE2 Prostaglandin E2 COX2->PGE2 produces Proinflammatory_Cytokines Pro-inflammatory Cytokines PGE2->Proinflammatory_Cytokines suppresses release of Inflammation Inflammation Proinflammatory_Cytokines->Inflammation causes Itch Itch PGD2->Itch reduces

Caption: Anti-inflammatory and Antipruritic Signaling Pathways of Sertaconazole.

Preclinical Development

In Vitro Antifungal Activity

Extensive in vitro studies have been conducted on sertaconazole, demonstrating its broad spectrum of activity against various yeasts and dermatophytes. The minimum inhibitory concentration (MIC) values for sertaconazole against clinical isolates of Candida species have been reported to be in the range of 0.1 to 16 mg/L.[2] For dermatophytes, the MIC values for fungistatic activity were between 0.24 and 2 micrograms/ml.[3]

Table 1: In Vitro Antifungal Activity of Sertaconazole

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.21[1]
Candida non-albicans spp.0.17[1]
Torulopsis0.09[1]
Trichosporon0.09[1]
Yeasts (general)0.35 - 5.04[3]
Dermatophytes (general)0.24 - 2.0[3]
Animal Models

While specific preclinical data for this compound in animal models is not publicly available, studies on the racemate, sertaconazole, have demonstrated its efficacy in models of cutaneous fungal infections. For instance, in a murine model of pruritus, topical application of sertaconazole nitrate mitigated scratching behavior.

Clinical Development

Phase 2 Clinical Trial

Ferrer conducted a multicenter, dose-ranging Phase 2 clinical trial (NCT01144286) to evaluate the efficacy and safety of this compound nitrate pessaries for the treatment of vulvovaginal candidiasis (VVC).[4]

Table 2: Overview of this compound Phase 2 Trial for VVC

ParameterDetails
Clinical Trial Identifier NCT01144286
Indication Vulvovaginal Candidiasis (VVC)
Drug Formulation Vaginal Suppository (Pessary)
Dosages Tested 150 mg, 300 mg, 600 mg[5]
Number of Patients 229[5]
Primary Outcome Dose-finding for efficacy and safety

The study demonstrated both fast-acting and prolonged clinical and mycological efficacy at all tested doses compared to placebo.[5] The therapeutic response was dose-dependent, with the 600 mg dose being the most efficacious.[5] Rapid relief from clinical symptoms such as irritation and itching was observed in less than two days.[5] The treatment was reported to be safe and well-tolerated.

dot

cluster_Phase2 Phase 2 Clinical Trial Workflow (NCT01144286) Patient_Recruitment Patient Recruitment (n=229 with VVC) Randomization Randomization Patient_Recruitment->Randomization Treatment_Groups This compound 150mg This compound 300mg This compound 600mg Placebo Randomization->Treatment_Groups Single_Dose Single Dose Administration (Vaginal Suppository) Treatment_Groups->Single_Dose Follow_Up Follow-up Assessments Single_Dose->Follow_Up Endpoints Efficacy & Safety Endpoints Follow_Up->Endpoints

Caption: Workflow of the this compound Phase 2 Clinical Trial for VVC.

Phase 3 Clinical Trials and Regulatory Status

Following the positive results of the Phase 2 study, Ferrer announced in August 2012 its intention to initiate Phase 3 clinical studies for this compound for the treatment of VVC in women aged 12 years and older.[5] However, as of late 2025, there is no publicly available information confirming the initiation or completion of any Phase 3 trials for this compound. Furthermore, there are no records of any regulatory submissions for this compound to the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The development program for this compound appears to have stalled or been discontinued after the Phase 2 stage.

Synthesis and Manufacturing

While a detailed, publicly available protocol for the asymmetric synthesis of this compound is not available, the synthesis of the racemic sertaconazole is known. Chiral separation of the enantiomers can be achieved using chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.

Conclusion

This compound, the active (R)-enantiomer of sertaconazole, showed promise in early clinical development as a potent, fast-acting, and well-tolerated topical treatment for vulvovaginal candidiasis. Its dual mechanism of action, targeting both fungal viability and associated inflammation, presented a compelling therapeutic profile. However, despite a successful Phase 2 clinical trial, the development of this compound appears to have not progressed to Phase 3 or subsequent regulatory submission. The reasons for this halt in development are not publicly known. Further research and clinical investigation would be necessary to fully realize the potential of this compound as a therapeutic agent.

References

In Vitro Spectrum of Activity for Arasertaconazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, no specific data on the in vitro spectrum of activity for Arasertaconazole, including quantitative data (MIC, IC50 values), experimental protocols, or signaling pathways, could be located.

The search results consistently yielded information for Sertaconazole , a different, albeit structurally related, imidazole antifungal agent. This suggests that this compound may be a less common, developmental, or alternative name for a compound for which research has not been widely published. One source indicates that this compound is currently under investigation in a clinical trial, which could explain the absence of publicly available preclinical data such as in vitro studies.

Therefore, this guide cannot fulfill the core requirements of providing data tables, experimental protocols, and visualizations for this compound's in vitro activity at this time. The following sections detail the scope of the search and the nature of the information found for the related compound, Sertaconazole, to highlight the distinction and prevent misattribution of data.

Summary of Search Findings

Multiple targeted searches were conducted using various keywords such as "in vitro spectrum of activity this compound," "this compound MIC values," "this compound mechanism of action," and specific inquiries about its activity against Candida, Aspergillus, and dermatophytes. All searches redirected to information pertaining to Sertaconazole.

Information Available for Sertaconazole (for illustrative purposes)

To aid researchers in understanding the type of data that was sought for this compound, this section briefly outlines the kind of information that is readily available for the related compound, Sertaconazole. It is crucial to reiterate that the following data does NOT apply to this compound.

Sertaconazole: A Broad-Spectrum Antifungal

Sertaconazole has demonstrated a broad spectrum of in vitro activity against various fungal pathogens.[1][2][3][4][5]

  • Dermatophytes: It is effective against genera such as Trichophyton, Epidermophyton, and Microsporum.[2][3][4][5]

  • Yeasts: Activity has been shown against Candida and Cryptococcus species.[2][3][4][5][6]

  • Filamentous Fungi: It also shows activity against opportunistic filamentous fungi.[3][4][5]

  • Gram-Positive Bacteria: Sertaconazole exhibits some antibacterial activity.[2]

Quantitative Data for Sertaconazole

Published studies on Sertaconazole provide extensive quantitative data, typically presented in tables summarizing Minimum Inhibitory Concentration (MIC) values. For example:

  • Against various dermatophyte isolates, the geometric mean MIC of Sertaconazole has been reported to be in the range of 0.06 to 1 µg/mL.[2]

  • For Candida species, MIC90 values (the concentration at which 90% of isolates are inhibited) are generally reported to be between ≤ 0.1 and 4 µg/mL.[2]

  • Fungicidal activity against Candida spp. has been observed with minimum fungicidal concentration (MFC) values ranging from 0.5 to 64 µg/mL.[2]

Experimental Protocols for Sertaconazole

Detailed methodologies for determining the in vitro activity of Sertaconazole are described in the scientific literature. These protocols are essential for the reproducibility of results and typically include:

  • Susceptibility Testing Methods: Broth microdilution and macrodilution methods are commonly used to determine MIC values.[1][7] These are often performed according to standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Culture Media: Specific culture media, such as RPMI-1640 or Casitone medium, are used for fungal growth.[6]

  • Inoculum Preparation: The concentration of the fungal inoculum is standardized to ensure consistent results.

  • Incubation Conditions: Specific temperatures and incubation times are maintained depending on the fungal species being tested.

  • Endpoint Determination: MICs are determined by visual or spectrophotometric reading of fungal growth inhibition.[6]

Mechanism of Action of Sertaconazole

The primary mechanism of action for Sertaconazole, like other imidazole antifungals, involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This is achieved through the inhibition of the 14α-demethylase enzyme.[2] This disruption of the cell membrane leads to fungistatic or fungicidal effects depending on the concentration.

Conclusion on this compound

Due to the lack of available data for this compound, it is not possible to provide the requested in-depth technical guide. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor for forthcoming publications from clinical trials or presentations at scientific conferences. It is imperative to avoid extrapolating data from Sertaconazole to this compound, as structural differences can lead to significant variations in their biological activity and spectrum.

References

Arasertaconazole's Impact on the Fungal Ergosterol Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole, an imidazole antifungal agent, demonstrates a potent inhibitory effect on the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mode of action for this compound, like other azole antifungals, is the disruption of ergosterol production, leading to fungistatic or, at higher concentrations, fungicidal effects.[1][2]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The principal target of this compound within the ergosterol biosynthesis pathway is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol by removing the 14α-methyl group.[4][5] this compound's imidazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking its function.[3][4] This inhibition leads to two significant downstream consequences for the fungal cell:

  • Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its absence compromises membrane fluidity, integrity, and the function of membrane-bound proteins.[4][6]

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the buildup of lanosterol and other 14α-methylated sterols within the cell.[4] These accumulated sterols can be incorporated into the fungal membrane, disrupting its structure and contributing to cell stress and death.[7]

At higher concentrations, this compound exhibits a secondary mechanism of action involving direct damage to the fungal cell membrane, leading to increased permeability and cell lysis.[8] This dual mechanism contributes to its efficacy as both a fungistatic and fungicidal agent.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound (Sertaconazole) in inhibiting ergosterol synthesis and its clinical effectiveness.

Table 1: In Vitro Inhibition of Ergosterol Synthesis

Fungal SpeciesParameterValueReference(s)
Candida albicansIC50115 nmol/L[9][10]
Candida albicansIC501.15 x 10-7 mol/L[11]

Table 2: Comparative Clinical Efficacy of Topical Sertaconazole (2%)

ConditionComparatorSertaconazole Cure RateComparator Cure RateStudy DurationReference(s)
Cutaneous MycosesMiconazole (2%)95.6%88.1%End of follow-up[12]
Localized DermatophytosisTerbinafine (1%)93.18%89.01%4 weeks[13]
DermatophytosesLuliconazole (1%)Significant reduction in total composite score (P=0.0002)-4 weeks[14]

Experimental Protocols

Determination of Ergosterol Content Inhibition

This protocol outlines a general method for quantifying the reduction in cellular ergosterol content in fungal cells exposed to this compound, based on spectrophotometric analysis.

1. Fungal Culture and Drug Exposure:

  • Prepare a standardized inoculum of the fungal species of interest (e.g., Candida albicans) in a suitable liquid medium (e.g., RPMI-1640).[15]
  • Dispense the cell suspension into a series of culture tubes or microplate wells.
  • Add varying concentrations of this compound (and a drug-free control) to the cultures.[15]
  • Incubate the cultures at an appropriate temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours).[10][15]

2. Sterol Extraction:

  • Harvest the fungal cells by centrifugation.
  • Wash the cell pellets with sterile distilled water.
  • Saponify the cells by adding alcoholic potassium hydroxide (e.g., 25% KOH in ethanol) and incubating at an elevated temperature (e.g., 85°C) for a set time (e.g., 1 hour). This process breaks down lipids and releases sterols.
  • Extract the non-saponifiable lipids (containing ergosterol) by adding a non-polar solvent, such as n-heptane or chloroform, followed by vigorous vortexing.[7][16]
  • Separate the phases by centrifugation and collect the organic (upper) layer containing the sterols.

3. Spectrophotometric Quantification:

  • Scan the absorbance of the extracted sterol solution in the UV range, typically from 240 to 300 nm, using a spectrophotometer.[10][15]
  • Ergosterol exhibits a characteristic absorbance profile with a peak around 282 nm. The presence of a peak at approximately 230 nm can indicate the accumulation of sterol precursors.
  • Calculate the ergosterol concentration based on the absorbance at the peak wavelength, using a standard curve or known extinction coefficients.
  • The percentage of ergosterol inhibition is determined by comparing the ergosterol content in the drug-treated samples to the drug-free control.[15]

4. Advanced Analysis (Optional):

  • For more detailed analysis of the sterol profile, including the identification and quantification of lanosterol and other intermediates, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed.[16][17]

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol This compound->4,4-dimethyl-cholesta-8,14,24-trienol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound at Lanosterol 14α-demethylase.

Experimental Workflow for Ergosterol Quantification

Ergosterol_Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Sterol Extraction cluster_analysis Analysis Fungal Culture Fungal Culture Drug Exposure (this compound) Drug Exposure (this compound) Fungal Culture->Drug Exposure (this compound) Cell Harvesting Cell Harvesting Drug Exposure (this compound)->Cell Harvesting Saponification (KOH, heat) Saponification (KOH, heat) Cell Harvesting->Saponification (KOH, heat) Solvent Extraction (n-heptane) Solvent Extraction (n-heptane) Saponification (KOH, heat)->Solvent Extraction (n-heptane) Collection of Organic Phase Collection of Organic Phase Solvent Extraction (n-heptane)->Collection of Organic Phase Spectrophotometry (240-300 nm) Spectrophotometry (240-300 nm) Collection of Organic Phase->Spectrophotometry (240-300 nm) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Spectrophotometry (240-300 nm)->Data Analysis (% Inhibition)

Caption: A generalized experimental workflow for quantifying the inhibition of ergosterol biosynthesis.

Conclusion

This compound's primary antifungal activity stems from its targeted inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and professionals in the field of mycology and drug development, facilitating further investigation into the efficacy and mechanisms of this potent antifungal agent.

References

Structural Analysis of Arasertaconazole's Engagement with Lanosterol 14-alpha-demethylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural basis for the binding of arasertaconazole to its molecular target, lanosterol 14-alpha-demethylase (CYP51). This compound, the active R-enantiomer of sertaconazole, is a potent imidazole antifungal agent.[1] Its efficacy stems from the inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4][5] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[2][3][4] While direct crystal structures of this compound in complex with CYP51 are not publicly available, this guide synthesizes data from studies on the closely related sertaconazole and other azole antifungals to construct a comprehensive model of its binding mechanism. This document details the key molecular interactions, presents relevant quantitative data, outlines typical experimental protocols for such analyses, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a third-generation topical azole antifungal medication.[1] Like other antifungals in its class, its primary target is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase, also known as CYP51 or Erg11 in fungi.[2][6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins. By inhibiting CYP51, this compound effectively halts ergosterol production, leading to fungistatic and, at higher concentrations, fungicidal effects.[2][4]

The specificity of this compound for the fungal CYP51 over its human ortholog is a key factor in its therapeutic index. This selectivity is attributed to differences in the active site residues between the fungal and human enzymes.

Quantitative Analysis of Azole-CYP51 Interactions

While specific binding affinity data for this compound is limited in publicly accessible literature, the following tables summarize key quantitative parameters for sertaconazole and other relevant azole antifungals, providing a comparative basis for understanding its potential potency.

Table 1: Binding Affinities of Azole Antifungals to Fungal CYP51

Antifungal AgentFungal SpeciesBinding Affinity (Kd)IC50Reference(s)
ItraconazoleCandida albicans10 - 26 μM7.6 nM[7]
FluconazoleCandida albicans47 μM30 nM[7]
KetoconazoleCandida albicans10 - 26 μM8 nM[7]
VoriconazoleCandida albicans10 - 26 μM-[7]
PosaconazoleCandida albicans--[8]

Note: Data for sertaconazole and this compound are not available in the reviewed literature. The presented data for other azoles illustrate the typical range of binding affinities and inhibitory concentrations.

Table 2: Key Interacting Residues in the CYP51 Active Site for Azole Antifungals

Azole AntifungalFungal SpeciesKey Interacting ResiduesReference(s)
ItraconazoleSaccharomyces cerevisiaeY118, F126, G127, V130, T311[6]
FluconazoleCandida albicansF145[9]
VoriconazoleCandida albicans--
PosaconazoleCandida albicans-[8]
KetoconazoleHuman-[10]

Note: The specific residues interacting with this compound are inferred to be similar to those interacting with other azoles, particularly those with structural similarities.

Inferred Structural Basis of this compound Binding to CYP51

Based on the known crystal structures of other azole antifungals complexed with fungal CYP51, a model for this compound binding can be proposed. The binding of azoles to CYP51 is primarily driven by two key interactions:

  • Coordination with the Heme Iron: The nitrogen atom (N3) of the imidazole ring of this compound is predicted to form a coordinate bond with the ferric iron atom of the heme prosthetic group in the CYP51 active site. This interaction is a hallmark of azole antifungal binding and is crucial for potent inhibition.

  • Hydrophobic and van der Waals Interactions: The dichlorophenyl and chlorobenzothiophene moieties of this compound are expected to engage in extensive hydrophobic and van der Waals interactions with the nonpolar residues lining the active site cavity of CYP51. These interactions contribute significantly to the binding affinity and selectivity of the drug. Molecular dynamics simulations of other triazole inhibitors have highlighted the importance of a hydrophobic cavity in the binding of long-tailed inhibitors.[11]

The unique benzothiophene ring in sertaconazole and this compound may contribute to additional interactions within the active site, potentially enhancing its potency and spectrum of activity.[3][4]

Experimental Protocols for Structural Analysis

The structural analysis of drug-target interactions typically involves a combination of biophysical, biochemical, and computational methods. The following are detailed methodologies for key experiments cited in the study of azole-CYP51 binding.

Protein Expression and Purification
  • Objective: To produce a sufficient quantity of pure, active lanosterol 14-alpha-demethylase for structural and functional studies.

  • Methodology:

    • Gene Cloning: The gene encoding the fungal CYP51 is cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

    • Heterologous Expression: The expression vector is transformed into a suitable host system, such as Escherichia coli or Pichia pastoris.

    • Cell Culture and Induction: The host cells are cultured to a high density, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

    • Cell Lysis: Cells are harvested and lysed to release the cellular contents, including the recombinant protein.

    • Purification: The protein is purified from the cell lysate using a series of chromatography steps. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common initial step, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

    • Protein Characterization: The purity and identity of the protein are confirmed using techniques like SDS-PAGE and mass spectrometry.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the CYP51-arasertaconazole complex at atomic resolution.

  • Methodology:

    • Crystallization: The purified CYP51 protein is mixed with this compound and subjected to crystallization screening using various precipitants, buffers, and additives.

    • X-ray Diffraction: High-quality crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded on a detector.

    • Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.

    • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available). An initial model of the protein-ligand complex is built and refined against the experimental data to generate the final, high-resolution structure.

Molecular Docking and Molecular Dynamics (MD) Simulations
  • Objective: To predict the binding mode of this compound to CYP51 and to study the dynamics of the complex.

  • Methodology:

    • Homology Modeling: If a crystal structure of the target CYP51 is not available, a homology model can be built using the amino acid sequence and the crystal structure of a related protein as a template.

    • Ligand and Protein Preparation: The 3D structure of this compound is generated and optimized. The protein structure is prepared by adding hydrogen atoms and assigning appropriate charges.

    • Molecular Docking: A docking program is used to predict the most favorable binding poses of this compound within the active site of CYP51. The poses are scored based on their predicted binding energy.

    • Molecular Dynamics Simulations: The most promising docked complex is subjected to MD simulations to assess its stability and to analyze the detailed interactions between the ligand and the protein over time. These simulations provide insights into the flexibility of the complex and the key residues involved in binding.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway and a typical workflow for the structural analysis of a drug-target interaction.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol CYP51 (Lanosterol 14-alpha-demethylase) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps CYP51 CYP51 This compound This compound This compound->CYP51 Inhibition Structural_Analysis_Workflow cluster_protein Protein Preparation cluster_structure Structural Determination cluster_computational Computational Analysis cluster_analysis Data Analysis Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Purification Purification Protein Expression->Purification Crystallization Crystallization Purification->Crystallization Molecular Docking Molecular Docking Purification->Molecular Docking X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Binding Site Analysis Binding Site Analysis Structure Solution->Binding Site Analysis MD Simulations MD Simulations Molecular Docking->MD Simulations MD Simulations->Binding Site Analysis

References

Arasertaconazole: A Technical Whitepaper on its Potential as a Broad-Spectrum Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arasertaconazole, the active R-enantiomer of sertaconazole, is an imidazole antifungal agent with significant potential as a broad-spectrum therapeutic. Exhibiting a primary mechanism of action centered on the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, this compound disrupts fungal cell membrane integrity and function. Preclinical data, primarily from studies on its racemic parent compound sertaconazole, demonstrates potent activity against a wide range of pathogenic yeasts and dermatophytes, including fluconazole-resistant strains. Clinical evidence from a Phase II trial in vulvovaginal candidiasis indicates a dose-dependent efficacy and a favorable safety profile for topical administration. This document provides a comprehensive technical overview of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Introduction

This compound is a novel topical antifungal agent that has demonstrated considerable promise in the treatment of superficial fungal infections. As the isolated, active R-enantiomer of sertaconazole nitrate, a well-established broad-spectrum antifungal, this compound offers the potential for enhanced efficacy and a refined safety profile.[1] Its development addresses the growing concern of antifungal resistance and the need for new, effective treatment options. This whitepaper will delve into the technical details of this compound's antifungal properties, its mechanism of action, and the experimental basis for its potential as a broad-spectrum antifungal agent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase. This enzyme is a key component of the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14-alpha-demethylase, this compound disrupts the production of ergosterol, leading to a cascade of downstream effects that are detrimental to the fungal cell. These include:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14-alpha-demethylase leads to the accumulation of lanosterol and other methylated sterol precursors, which are incorporated into the fungal membrane, further disrupting its structure and function.

  • Increased Membrane Permeability: The altered membrane composition results in increased permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

This targeted inhibition of a fungal-specific pathway contributes to the selective toxicity of this compound against fungi with minimal effects on host cells.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action This compound Action cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated_lanosterol 14-demethylated_lanosterol Lanosterol->14-demethylated_lanosterol Lanosterol 14-alpha-demethylase ... ... 14-demethylated_lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol_14-alpha-demethylase_inhibition This compound->Lanosterol_14-alpha-demethylase_inhibition Inhibits Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Lanosterol_14-alpha-demethylase_inhibition->Ergosterol_Depletion Lanosterol_14-alpha-demethylase_inhibition->Toxic_Sterol_Accumulation

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

In Vitro Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, extensive in vitro studies have been conducted on its racemic parent compound, sertaconazole. These studies provide strong evidence for the broad-spectrum antifungal activity of the active enantiomer, this compound.

Data Presentation

The following tables summarize the in vitro activity of sertaconazole against a range of pathogenic yeasts and dermatophytes.

Table 1: In Vitro Activity of Sertaconazole Against Pathogenic Yeasts

OrganismMIC Range (µg/mL)MFC Range (µg/mL)
Candida albicans0.35 - 5.040.5 - 16
Candida tropicalis0.35 - 5.040.5 - 16
Candida pseudotropicalis0.35 - 5.040.5 - 16
Candida krusei0.35 - 5.040.5 - 16
Trichosporon spp.0.35 - 5.040.5 - 16
Cryptococcus spp.0.35 - 5.040.5 - 16
Data sourced from Palacín et al., 1992.[2]

Table 2: In Vitro Activity of Sertaconazole Against Dermatophytes

OrganismGeometric Mean MIC (µg/mL)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole-susceptible isolatesN/A0.24 - 2N/AN/A
Fluconazole-resistant isolates0.410.01 - 20.51
Data for fluconazole-susceptible isolates from Palacín et al., 1992.[2] Data for fluconazole-resistant isolates from a study on 114 dermatophyte isolates.[3]

Table 3: Comparative In Vitro Activity of Sertaconazole and Other Antifungals Against Dermatophytes

Antifungal AgentMIC Range (µg/mL)
Sertaconazole0.125 - 16
Terbinafine0.002 - 1
Griseofulvin0.5 - 4
Itraconazole0.031 - 4
Clotrimazole0.016 - 4
Data from a study on 75 clinical dermatophyte isolates.[4]
Experimental Protocols

The in vitro antifungal activity of sertaconazole has been determined using standardized methodologies, primarily broth microdilution and agar diffusion methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

3.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 1-5 x 10^6 CFU/mL). The suspension is further diluted to achieve a final inoculum concentration in the test wells.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a multi-well microtiter plate using a standardized growth medium such as RPMI-1640.

  • Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at a controlled temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, 5-7 days for dermatophytes).

  • Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.

3.2.2. Minimum Fungicidal Concentration (MFC) Determination

  • Principle: This method determines the lowest concentration of an antifungal agent that kills a specific percentage (usually 99.9%) of the initial fungal inoculum.

  • Procedure: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth and is sub-cultured onto an antifungal-free agar plate.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

  • Reading: The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plates.

Experimental Workflow Diagram

in_vitro_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of This compound Drug_Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC MIC_Reading MIC Reading Incubation_MIC->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture Incubation_MFC Incubation of Subculture Plates Subculture->Incubation_MFC MFC_Reading MFC Reading Incubation_MFC->MFC_Reading

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is not yet widely published, a Phase II clinical trial has provided key insights into its clinical potential. Additionally, preclinical studies on sertaconazole in animal models offer a basis for understanding the likely in vivo activity of this compound.

Clinical Trial Data

A multicenter, dose-ranging Phase II clinical trial evaluated the efficacy and safety of this compound nitrate in 229 female patients with vulvovaginal candidiasis (VVC).[1]

Table 4: Phase II Clinical Trial of this compound in VVC

ParameterDetails
Indication Vulvovaginal Candidiasis (VVC)
Drug Formulation Vaginal Suppository (Pessary)
Doses Tested 150 mg, 300 mg, 600 mg (single administration)
Primary Outcome Clinical and mycological efficacy
Key Findings - Dose-dependent therapeutic response, with 600 mg being the most efficacious dose.[1]- Superiority to placebo at 8 (± 2) days of treatment.[1]- Prolonged clinical and mycological efficacy up to at least 26 (± 4) days.[1]- Rapid relief from clinical symptoms (e.g., irritation, itching) in less than 2 days compared to placebo.[1]- Activity against Candida spp. described as resistant to fluconazole.[1]
Safety Well-tolerated with a good safety profile and very low systemic exposure.[1]
Preclinical In Vivo Data (Sertaconazole)

A study in a murine model of vaginal candidiasis demonstrated the in vivo efficacy of a 2% sertaconazole cream.

Table 5: In Vivo Efficacy of Sertaconazole in a Murine Model of Vaginal Candidiasis

Treatment RegimenReduction in Yeast Cells (%)
Single Dose97.9
Three-Dose Regimen93.6
Data from Palacín et al., 1990.[5]
Experimental Protocols

4.3.1. Murine Model of Vulvovaginal Candidiasis

  • Animal Model: Female mice (e.g., BALB/c or CD-1) are commonly used.

  • Hormonal Treatment: To induce a state of pseudoestrus and increase susceptibility to vaginal infection, mice are treated with estradiol valerate subcutaneously prior to and during the infection.

  • Infection: A suspension of Candida albicans is inoculated intravaginally.

  • Treatment: The test compound (e.g., this compound formulated as a cream or suppository) is administered intravaginally at various doses and time points. A vehicle control and a positive control (e.g., another azole antifungal) are included.

  • Efficacy Assessment: Efficacy is typically assessed by determining the fungal burden in the vaginal lumen at different time points post-infection. This is done by vaginal lavage and plating of serial dilutions on appropriate growth media to enumerate colony-forming units (CFUs).

4.3.2. Murine Model of Dermatophytosis

  • Animal Model: Guinea pigs or mice are commonly used. The skin on the back of the animal is typically shaved and may be slightly abraded to facilitate infection.

  • Infection: A suspension of a dermatophyte species (e.g., Trichophyton rubrum or Trichophyton mentagrophytes) is applied to the prepared skin area.

  • Treatment: The test compound, formulated as a topical cream or ointment, is applied to the infected area daily for a specified duration.

  • Efficacy Assessment: Efficacy is evaluated by clinical scoring of the skin lesions (e.g., erythema, scaling, inflammation) and by mycological examination of skin scrapings to determine the presence or absence of fungal elements.

Experimental Workflow Diagram

in_vivo_workflow cluster_prep Model Preparation cluster_infection_treatment Infection and Treatment cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Mouse) Hormonal_Treatment Induce Susceptibility (e.g., Estradiol) Animal_Model->Hormonal_Treatment Infection Inoculate with Fungal Pathogen Hormonal_Treatment->Infection Treatment_Groups Administer this compound, Vehicle, and Positive Control Infection->Treatment_Groups Fungal_Burden Determine Fungal Burden (CFU counts) Treatment_Groups->Fungal_Burden Clinical_Scoring Clinical Scoring of Symptoms/Lesions Treatment_Groups->Clinical_Scoring Data_Analysis Statistical Analysis Fungal_Burden->Data_Analysis Clinical_Scoring->Data_Analysis

Caption: Workflow for in vivo antifungal efficacy testing.

Conclusion

This compound holds significant promise as a broad-spectrum topical antifungal agent. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway in fungi, provides a sound basis for its antifungal activity. While much of the publicly available in vitro and in vivo data is for the racemic mixture, sertaconazole, the results of a Phase II clinical trial of this compound in VVC provide strong evidence of its clinical efficacy and safety. The demonstrated activity against fluconazole-resistant Candida species is particularly noteworthy. Further publication of detailed quantitative data from preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential of this compound and its positioning within the armamentarium of antifungal agents.

References

Methodological & Application

Arasertaconazole In Vitro Antifungal Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data specifically detailing in vitro antifungal susceptibility testing protocols and corresponding quantitative data for Arasertaconazole is limited. The following application notes and protocols are based on established methodologies for similar antifungal agents, primarily leveraging guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols serve as a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate in vitro testing for this compound. The provided quantitative data is illustrative, based on the related compound sertaconazole, and should be replaced with compound-specific data as it becomes available.

Introduction

This compound is an emerging antifungal agent belonging to the imidazole class, demonstrating a broad spectrum of activity. Accurate and reproducible in vitro susceptibility testing is paramount for its preclinical and clinical development. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic yeasts, filamentous fungi (molds), and dermatophytes. The methodologies are adapted from internationally recognized standards to ensure data reliability and comparability across different laboratories.

Data Presentation: Illustrative Antifungal Activity

The following tables summarize the kind of quantitative data that should be generated for this compound. The data presented here is for the related compound, sertaconazole, and serves as an example of how to structure and present in vitro susceptibility results.

Table 1: Illustrative In Vitro Activity of an Imidazole Antifungal (Sertaconazole) Against Candida Species

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans2150.1 - 16--
Candida spp.-0.35 - 5.04--
Various Candida spp.-< 0.1 - 4-4

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively. Data is illustrative and based on studies of sertaconazole.[1][2][3]

Table 2: Illustrative In Vitro Activity of an Imidazole Antifungal (Sertaconazole) Against Dermatophytes

Fungal SpeciesNMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum150-0.19--
Trichophyton mentagrophytes150-0.73--
Epidermophyton floccosum150-0.12--
All Dermatophytes750.125 - 163.39--
Dermatophytes (fluconazole-reduced susceptibility)1140.01 - 20.410.51

Data is illustrative and based on studies of sertaconazole.[2][4][5]

Experimental Protocols

The following are detailed protocols for antifungal susceptibility testing that can be adapted for this compound.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is suitable for determining the MIC of this compound against Candida species and other yeasts.

3.1.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

3.1.2. Protocol

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve a concentration twice the highest final concentration to be tested.

  • Drug Dilution: Perform serial twofold dilutions of this compound in the 96-well plates using RPMI 1640 medium.

  • Inoculum Preparation:

    • Culture the yeast isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or nephelometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control. This can be determined visually or spectrophotometrically.

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is designed for testing this compound against molds such as Aspergillus species.

3.2.1. Materials

  • Same as for yeasts, with the addition of sterile distilled water containing 0.05% Tween 80.

3.2.2. Protocol

  • Drug Preparation and Dilution: Follow the same procedure as for yeasts.

  • Inoculum Preparation:

    • Grow the fungal isolate on Potato Dextrose Agar until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation, Incubation, and Endpoint Determination: Follow the same procedure as for yeasts, with an incubation period of 48-72 hours at 35°C. The MIC is defined as the lowest concentration showing 100% inhibition of growth (complete absence of visible growth).

Broth Microdilution Method for Dermatophytes (Adapted from CLSI M38-A2)

This protocol is specifically for testing this compound against dermatophytes like Trichophyton, Microsporum, and Epidermophyton species.[4]

3.3.1. Materials

  • Same as for filamentous fungi.

3.3.2. Protocol

  • Drug Preparation and Dilution: Follow the same procedure as for yeasts.

  • Inoculum Preparation:

    • Culture the dermatophyte on Potato Dextrose Agar at 28-30°C for 7-14 days.

    • Prepare the conidial suspension as described for filamentous fungi.

  • Inoculation and Incubation: Follow the same procedure as for filamentous fungi. Incubate the plates at 28-30°C for 4-7 days.

  • Endpoint Determination: The MIC is the lowest concentration that produces a prominent decrease in turbidity (≥80% inhibition) compared to the growth control.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the antifungal susceptibility testing protocols described above.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading drug_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate drug_prep->serial_dilution media_prep Prepare RPMI 1640 Medium media_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Plates with Fungal Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-72h inoculation->incubation reading Read MIC Endpoint (Visual/Spectrophotometric) incubation->reading

Caption: Broth Microdilution Experimental Workflow.

InoculumPreparationWorkflow cluster_culture Fungal Culture cluster_suspension Suspension Preparation cluster_final_dilution Final Dilution culture Culture Isolate on Agar Plate harvest Harvest Colonies/Conidia culture->harvest suspend Suspend in Saline harvest->suspend adjust Adjust Turbidity/Concentration suspend->adjust dilute Dilute in Test Medium for Final Inoculum adjust->dilute

Caption: Fungal Inoculum Preparation Workflow.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges in each experiment. Recommended QC strains include C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for yeasts, and Aspergillus flavus ATCC 204304 or Aspergillus fumigatus ATCC 204305 for filamentous fungi. The obtained MIC values for these QC strains should fall within the established acceptable ranges.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro antifungal susceptibility testing of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is crucial for the continued development and future clinical application of this novel antifungal agent. It is imperative that these general protocols are validated specifically for this compound as more information about its properties becomes available.

References

Application Note & Protocol: Quantification of Arasertaconazole in Research Samples via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and a comprehensive protocol for the quantification of arasertaconazole in research samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to a lack of specific published methods for this compound, this protocol is adapted from validated methods for sertaconazole, a structurally similar imidazole antifungal agent.[1][2][3][4][5] The provided methodology is intended to serve as a robust starting point for method development and validation for this compound analysis. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. Representative quantitative data, based on sertaconazole analysis, is presented in tabular format to guide expected method performance.

Introduction

This compound is a novel antifungal agent with a chemical structure analogous to sertaconazole. Accurate and precise quantification of this compound in research samples is crucial for various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[5][6] This application note describes a versatile RP-HPLC method that can be adapted and validated for the determination of this compound in diverse research samples.

Experimental

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and starting chromatographic conditions for the analysis of this compound. These parameters are based on established methods for sertaconazole and may require optimization.[1][2][3][5]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II HPLC system or equivalent with UV/Vis detector[7]
Column C18 reverse-phase column (e.g., ZORBAX C18, 250 mm x 4.6 mm, 5 µm)[1][5]
Mobile Phase Acetonitrile and 0.01 M potassium phosphate buffer (pH 3.0-6.0) in varying ratios (e.g., 60:40 v/v)[5][6]
Flow Rate 1.0 - 1.2 mL/min[1][2][5]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 35 ± 2°C[2]
Detection Wavelength 260 nm[1][2][3]
Data Acquisition Empower or Openlab EZ Chrome Workstation software or equivalent[6][7]
Reagents and Standards
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)[2][3]

  • Methanol (HPLC grade)[3][7]

  • Potassium dihydrogen phosphate (analytical grade)[6]

  • Orthophosphoric acid or potassium hydroxide (for pH adjustment)

  • Water (HPLC grade/deionized)

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) and make up the volume to the mark.[2][3] This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1-100 µg/mL).[3]

Sample Preparation

The sample preparation method will vary depending on the matrix of the research sample. Below are general guidelines for different sample types.

  • Bulk Drug Substance: Prepare a stock solution as described for the primary stock solution. Further dilutions may be required to bring the concentration within the calibration range.

  • Pharmaceutical Formulations (e.g., Creams, Gels):

    • Accurately weigh a portion of the formulation equivalent to a known amount of this compound.

    • Disperse the sample in a suitable solvent (e.g., a mixture of acetonitrile and methanol).[3]

    • Use sonication to ensure complete dissolution of the active ingredient.[3][7]

    • Centrifuge the solution to precipitate any insoluble excipients.[3]

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[7]

  • Biological Samples (e.g., Plasma, Tissue Homogenates): These samples will require more extensive cleanup procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances prior to HPLC analysis. Method development and validation for these matrices are essential.

Method Validation Parameters (Based on Sertaconazole Data)

The following tables summarize the expected performance characteristics of the HPLC method, based on validation data reported for sertaconazole analysis. These values should be established specifically for this compound during method validation.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%[2]
Table 2: Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Sertaconazole0.8 - 40[1][8]≥ 0.999
Sertaconazole Nitrate100 - 600[2]0.997[2]
Table 3: Accuracy (% Recovery)
Spiked LevelExpected Recovery (%)
80%98 - 102[2]
100%98 - 102[2]
120%98 - 102[2]
Table 4: Precision (% RSD)
Precision TypeAcceptance Criteria (% RSD)
Repeatability (Intra-day) ≤ 2.0[2]
Intermediate Precision (Inter-day) ≤ 2.0[2]
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
ParameterExpected Value (µg/mL)
LOD ~0.002[2]
LOQ ~0.002[2]

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound in research samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Solvent (Primary Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standard Solutions Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh/Measure Research Sample Extract Extract/Dissolve This compound Sample->Extract Cleanup Centrifuge/Filter Sample Extract->Cleanup Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in research samples using RP-HPLC. While this method is based on validated procedures for the related compound sertaconazole, it serves as an excellent starting point for method development. It is imperative that this method be fully validated for this compound according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Note: Developing a Stable Arasertaconazole Formulation for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Arasertaconazole is an imidazole antifungal agent, specifically the active R-enantiomer of sertaconazole.[1][2] It is used as its nitrate salt for the treatment of conditions like vulvovaginal candidiasis.[1][3] Like many azole antifungals, this compound is a lipophilic molecule with poor aqueous solubility, presenting a significant challenge for its application in laboratory and in-vitro experimental settings.[4][5] The development of a stable, reproducible formulation is critical for obtaining reliable and consistent results in research and preclinical studies. This document provides detailed protocols for preparing and validating a stable this compound formulation for laboratory use, including methods for stability assessment.

Mechanism of Action this compound's primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][7] It specifically targets the cytochrome P450 enzyme 14α-demethylase, which converts lanosterol to ergosterol.[8][9] This disruption leads to increased fungal cell membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[7][8] A unique feature of the sertaconazole family is a benzothiophene ring, which is thought to mimic tryptophan, allowing the drug to form pores in the fungal membrane, contributing to a rapid fungicidal effect.[6]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Membrane integrates into Enzyme->Ergosterol catalyzes conversion This compound This compound This compound->Enzyme inhibits Leakage Leakage of Cellular Contents Membrane->Leakage Death Fungal Cell Death Leakage->Death

Caption: this compound's mechanism of action.

Experimental Protocols and Methodologies

Formulation Development and Stability Testing Workflow

The overall process involves selecting appropriate excipients to create trial formulations, followed by a rigorous stability testing program to identify the optimal composition.

G start Start: Define Formulation Goals (e.g., Concentration, Vehicle) solubility 1. Solubility Screening (Solvents, Co-solvents, Surfactants) start->solubility formulation 2. Prepare Trial Formulations solubility->formulation stability 3. Stability Testing (Accelerated & Real-Time) formulation->stability analysis 4. Sample Analysis (Appearance, pH, HPLC Assay) stability->analysis data 5. Data Evaluation (Degradation < 5%?) analysis->data optimization 6. Refine Formulation (Adjust Excipients) data->optimization No end End: Final Stable Formulation Protocol data->end Yes optimization->formulation

Caption: Workflow for formulation and stability analysis.
Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound Nitrate (or this compound base)

  • Solvents/Co-solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

  • Surfactants (Optional): Polysorbate 80 (Tween® 80), Cremophor® EL

  • Buffers: Phosphate-Buffered Saline (PBS) pH 7.2, Citrate Buffer

  • Equipment: Analytical balance, magnetic stirrer and stir bars, vortex mixer, pH meter, HPLC system with UV detector, sonicator, stability chambers.

Protocol: Preparation of this compound Stock Solution (10 mg/mL)

Due to its poor aqueous solubility, a stock solution in an organic solvent is necessary.[4]

  • Weighing: Accurately weigh 10 mg of this compound nitrate.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of 100% DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in a light-protected container. This stock is generally stable for several weeks but should be qualified for longer-term storage.

Protocol: Preparation of an Aqueous-Based Working Formulation (100 µg/mL)

This protocol details the dilution of the stock solution into an aqueous vehicle suitable for cell-based assays or other in-vitro experiments. The key is to avoid precipitation of the drug upon dilution.

  • Vehicle Preparation: Prepare the desired aqueous vehicle. The composition can be varied to optimize stability (see Table 1). For a starting point, use PBS (pH 7.2) containing 1% (v/v) Polysorbate 80.

  • Dilution: While vortexing the aqueous vehicle, slowly add 10 µL of the 10 mg/mL this compound stock solution to 990 µL of the vehicle. Critical Step: Adding the stock solution to the vortexing vehicle is essential to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Usage: Use the formulation immediately or proceed to stability testing. Do not store diluted aqueous solutions for more than a day without stability data.[4]

Data Presentation

Table 1: Example Trial Formulation Compositions

Different excipients can be screened to determine their impact on solubility and stability.

Formulation IDPrimary SolventCo-Solvent / SurfactantAqueous VehicleFinal API Conc.
F1DMSO (1%)NonePBS, pH 7.2100 µg/mL
F2DMSO (1%)Polysorbate 80 (1%)PBS, pH 7.2100 µg/mL
F3DMSO (1%)PEG 400 (5%)PBS, pH 7.2100 µg/mL
F4Ethanol (1%)Cremophor® EL (0.5%)Deionized Water100 µg/mL

Stability Testing Protocol

Stability studies are essential to determine the shelf-life and appropriate storage conditions for the prepared formulation.[10][11] This involves both real-time and accelerated studies.[12][13]

Experimental Setup
  • Prepare a sufficient volume of the chosen formulation (e.g., Formulation F2 from Table 1).

  • Aliquot the formulation into amber glass vials or appropriate light-protected containers.

  • Place the samples into stability chambers set to the conditions outlined in Table 2.

  • At each specified time point, withdraw a sample for analysis.

Table 2: Stability Storage Conditions (ICH Guideline Inspired)
Study TypeStorage ConditionTime Points for Testing
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 4 weeks
Real-Time 25°C ± 2°C / 60% RH ± 5% RH0, 1, 3, 6 months
Refrigerated 5°C ± 3°C0, 1, 3, 6 months

RH = Relative Humidity

Sample Analysis Protocol

At each time point, the following tests should be performed.[14]

  • Visual Inspection: Observe the sample for any signs of precipitation, color change, or phase separation.

  • pH Measurement: Measure the pH of the formulation to check for significant shifts.

  • HPLC Assay for Potency and Purity:

    • Objective: To quantify the concentration of this compound and detect any degradation products.

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Procedure: Dilute the stability sample to a suitable concentration (e.g., 10 µg/mL) with the mobile phase. Inject onto the HPLC system.

    • Quantification: Calculate the percentage of the initial this compound concentration remaining. The acceptance criterion is typically 90-110% of the initial concentration. Identify and quantify any new peaks, which may represent degradation products.

Table 3: Example Stability Data for Formulation F2 (100 µg/mL in PBS + 1% Polysorbate 80)

This table summarizes hypothetical results from a stability study.

Storage ConditionTime PointAppearancepHAssay (% of Initial)Degradation Products
40°C / 75% RH 0Clear, colorless7.21100.0%None detected
1 weekClear, colorless7.2099.5%None detected
2 weeksClear, colorless7.1898.9%< 0.1%
4 weeksClear, colorless7.1597.2%0.3%
25°C / 60% RH 0Clear, colorless7.21100.0%None detected
1 monthClear, colorless7.21100.2%None detected
3 monthsClear, colorless7.2099.8%None detected
6 monthsClear, colorless7.1999.1%< 0.1%

Visualization of Formulation-Stability Relationships

The choice of excipients directly impacts the critical quality attributes (CQAs) of the final formulation.

G cluster_factors Formulation Factors cluster_outcomes Stability Outcomes (CQAs) Solvent Organic Solvent (e.g., DMSO) Solubility Physical Stability (No Precipitation) Solvent->Solubility impacts Surfactant Surfactant (e.g., Polysorbate 80) Surfactant->Solubility improves pH Vehicle pH pH->Solubility influences Degradation Chemical Stability (Low Degradation) pH->Degradation influences

References

Application Notes and Protocols for Arasertaconazole Cellular Uptake Assays in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cellular uptake assays of Arasertaconazole, a novel imidazole antifungal agent, in various fungal pathogens. Due to the limited publicly available data on this compound, the information presented here is substantially based on its close structural and functional analogue, Sertaconazole. It is presumed that this compound shares a similar mechanism of action.

Introduction to this compound

This compound is an imidazole antifungal agent. Like other drugs in its class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] By targeting the cytochrome P450 enzyme 14α-demethylase, this compound disrupts the fungal cell membrane's integrity and function, leading to fungistatic or fungicidal effects.[3][4] Additionally, it is suggested that at higher concentrations, it may directly damage the fungal cell membrane, leading to leakage of essential intracellular components such as ATP.[5][6]

Quantitative Data: In Vitro Susceptibility of Fungal Pathogens

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Sertaconazole against a range of clinically relevant fungal pathogens. These values provide a baseline for understanding the potential efficacy of this compound.

Table 1: MIC of Sertaconazole against Yeast Pathogens [7][8][9][10]

Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Candida albicans0.21 - 1.14≤0.1 - 4
Candida glabrata1.24≤0.1 - 4
Candida krusei0.35 - 5.04≤0.1 - 4
Candida tropicalis1.49≤0.1 - 4
Cryptococcus neoformans0.35 - 5.04N/A

Table 2: MIC of Sertaconazole against Filamentous Fungi [7][11]

Fungal SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Aspergillus fumigatusN/AN/A
Aspergillus nigerN/AN/A
Trichophyton rubrum0.02 - 160.19
Trichophyton mentagrophytesN/A0.62
Epidermophyton floccosumN/A0.08

Experimental Protocols

Herein are detailed protocols for assays to determine the cellular uptake of this compound in fungal pathogens.

Radiolabeled this compound Uptake Assay

This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled form of the compound (e.g., ³H-Arasertaconazole or ¹⁴C-Arasertaconazole).

Materials:

  • Radiolabeled this compound

  • Fungal culture (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Microcentrifuge tubes

Protocol:

  • Fungal Culture Preparation: Grow the fungal pathogen to the mid-logarithmic phase in the appropriate liquid medium.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with ice-cold PBS to remove any residual medium.

  • Inoculum Preparation: Resuspend the fungal cells in fresh, pre-warmed growth medium to a standardized cell density (e.g., 1 x 10⁷ cells/mL).

  • Uptake Initiation: Add radiolabeled this compound to the cell suspension at the desired final concentration.

  • Incubation: Incubate the cell suspension at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Uptake Termination: To stop the uptake process, rapidly filter each aliquot through a glass fiber filter using a vacuum filtration apparatus.

  • Washing: Immediately wash the filters with ice-cold PBS to remove any non-internalized radiolabeled compound.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the intracellular concentration of this compound at each time point, typically expressed as picomoles or nanomoles per 10⁶ cells.

Fluorescently Labeled this compound Uptake Assay

This protocol utilizes a fluorescently labeled this compound analogue to visualize and quantify its uptake by fungal cells using fluorescence microscopy or flow cytometry.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-Arasertaconazole)

  • Fungal culture

  • Growth medium

  • PBS

  • Fluorescence microscope or flow cytometer

  • Microplate reader (for quantitative analysis)

Protocol:

  • Fungal Culture and Inoculum Preparation: Follow steps 1-3 from the radiolabeled assay protocol.

  • Uptake Initiation: Add the fluorescently labeled this compound to the cell suspension.

  • Incubation: Incubate the cells under the desired conditions (e.g., 37°C for 1-2 hours).

  • Washing: Wash the cells with PBS to remove the excess fluorescent probe.

  • Visualization and Quantification:

    • Fluorescence Microscopy: Mount the cells on a microscope slide and observe the intracellular localization of the fluorescent probe.[12]

    • Flow Cytometry: Analyze the fluorescence intensity of individual cells to quantify uptake.[13]

    • Microplate Reader: Measure the total fluorescence of the cell suspension in a microplate to determine overall uptake.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per unit of biomass.

Diagrams

Experimental Workflow for Cellular Uptake Assay

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis prep1 Fungal Culture Growth (Mid-log phase) prep2 Harvest and Wash Cells (Centrifugation, PBS) prep1->prep2 prep3 Prepare Inoculum (Standardized cell density) prep2->prep3 assay1 Initiate Uptake (Add Labeled this compound) prep3->assay1 assay2 Incubate (Time course) assay1->assay2 assay3 Terminate Uptake (Filtration or Washing) assay2->assay3 analysis1 Quantify Uptake (Scintillation Counting or Fluorescence Measurement) assay3->analysis1 analysis2 Data Analysis (Calculate intracellular concentration) analysis1->analysis2

Caption: Workflow for this compound cellular uptake assay.

Proposed Signaling Pathway of this compound Action

G This compound This compound Erg11 14α-demethylase (Erg11/CYP51) This compound->Erg11 inhibits Membrane Fungal Cell Membrane This compound->Membrane direct damage (high conc.) Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol StressResponse Cellular Stress Response Erg11->StressResponse triggers Ergosterol->Membrane component of Permeability Increased Membrane Permeability Membrane->Permeability Membrane->StressResponse triggers Leakage Intracellular Component Leakage (e.g., ATP) Permeability->Leakage CellDeath Fungistatic/ Fungicidal Effect Leakage->CellDeath CWI Cell Wall Integrity (CWI) Pathway CWI->CellDeath HOG High Osmolarity Glycerol (HOG) Pathway HOG->CellDeath StressResponse->CWI StressResponse->HOG

Caption: Proposed mechanism and signaling of this compound.

References

Application Notes and Protocols: In Vitro Model for Studying Arasertaconazole's Effect on Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms are a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, create a protected environment that hinders drug penetration and promotes cell survival. Candida albicans is a primary example of a fungal pathogen notorious for its ability to form resilient biofilms on both biological and inert surfaces, leading to persistent and difficult-to-treat infections. Arasertaconazole, an imidazole antifungal agent, functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of the cell membrane integrity presents a promising avenue for combating fungal infections. These application notes provide a detailed framework for an in vitro model to investigate the efficacy of this compound against Candida albicans biofilm formation and viability.

Data Presentation

The following tables summarize representative quantitative data illustrating the potential effects of this compound on Candida albicans biofilms. This data is intended to be exemplary of expected results from the ensuing protocols.

Table 1: Inhibition of Biofilm Formation by this compound (MBIC)

This compound (µg/mL)Mean Absorbance (570 nm) ± SD (Crystal Violet Assay)Percent Inhibition (%)
0 (Control)1.25 ± 0.120
0.1251.18 ± 0.105.6
0.251.05 ± 0.0916.0
0.50.82 ± 0.0734.4
10.61 ± 0.0551.2 (MBIC₅₀)
20.35 ± 0.0472.0
40.18 ± 0.0385.6
80.13 ± 0.0289.6 (MBIC₈₀)
160.10 ± 0.0292.0

MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBIC₈₀: Minimum Biofilm Inhibitory Concentration required to inhibit 80% of biofilm formation.

Table 2: Eradication of Pre-formed Biofilms by this compound (MBEC)

This compound (µg/mL)Mean Absorbance (490 nm) ± SD (XTT Assay)Percent Reduction in Metabolic Activity (%)
0 (Control)0.98 ± 0.080
10.95 ± 0.073.1
20.88 ± 0.0610.2
40.75 ± 0.0523.5
80.52 ± 0.0446.9 (MBEC₅₀)
160.29 ± 0.0370.4
320.15 ± 0.0284.7 (MBEC₈₀)
640.12 ± 0.0287.8
1280.10 ± 0.0189.8

MBEC₅₀: Minimum Biofilm Eradication Concentration required to reduce the metabolic activity of a pre-formed biofilm by 50%.[3] MBEC₈₀: Minimum Biofilm Eradication Concentration required to reduce the metabolic activity of a pre-formed biofilm by 80%.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for in vitro fungal biofilm analysis.[4][5][6]

Protocol 1: In Vitro Biofilm Formation in a 96-Well Plate

This protocol describes the formation of Candida albicans biofilms in a flat-bottom 96-well microtiter plate.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile, flat-bottom 96-well polystyrene microtiter plates

  • Spectrophotometer and hemocytometer

  • Incubator (37°C)

  • Orbital shaker

Procedure:

  • Inoculum Preparation: Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or by measuring the optical density at 600 nm.

  • Biofilm Formation: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 90 minutes on an orbital shaker to allow for initial cell adherence.

  • Following the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add 200 µL of fresh RPMI-1640 medium to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm maturation.

Protocol 2: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay quantifies the total biofilm biomass.

Materials:

  • Biofilms cultured in a 96-well plate (from Protocol 1)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Microplate reader

Procedure:

  • Gently aspirate the medium from the wells containing the biofilms.

  • Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

  • Allow the plate to air dry for approximately 45 minutes.[4]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]

  • Remove the crystal violet solution and wash the wells four times with sterile water.[4]

  • Add 200 µL of 95% ethanol to each well to solubilize the bound dye.[4]

  • Incubate for 15-30 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[7]

  • Measure the absorbance at 570 nm using a microplate reader. Wells with no biofilm serve as the blank control.

Protocol 3: XTT Reduction Assay for Biofilm Metabolic Activity

This assay determines the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilms cultured in a 96-well plate (from Protocol 1)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Microplate reader

Procedure:

  • Gently wash the pre-formed biofilms twice with 200 µL of sterile PBS.

  • Prepare the XTT-menadione solution immediately before use. For each plate, mix 5 mL of the XTT solution with 50 µL of the menadione solution.

  • Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm).[5]

  • Incubate the plate in the dark at 37°C for 2-3 hours.[5]

  • After incubation, gently agitate the plate to ensure the formazan product is evenly distributed.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Protocol 4: Determining Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol assesses the ability of this compound to prevent biofilm formation.

Procedure:

  • Prepare a stock solution of this compound and perform serial dilutions in RPMI-1640 medium in a 96-well plate.

  • Add 100 µL of the standardized C. albicans cell suspension (1 x 10⁶ cells/mL) to each well containing the different concentrations of this compound.

  • Include drug-free wells as a positive control for biofilm growth and wells with medium only as a negative control.

  • Incubate and allow biofilms to form as described in Protocol 1 (steps 5-8).

  • Quantify the resulting biofilm biomass using the Crystal Violet Assay (Protocol 2).

  • The MBIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 80%) in biofilm formation compared to the drug-free control.

Protocol 5: Determining Minimum Biofilm Eradication Concentration (MBEC)

This protocol evaluates the efficacy of this compound in eradicating pre-formed biofilms.

Procedure:

  • Form C. albicans biofilms in a 96-well plate for 24 hours as described in Protocol 1.

  • After biofilm formation, gently wash the wells with PBS.

  • Add 200 µL of fresh RPMI-1640 medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate the plate for an additional 24 hours at 37°C.

  • Assess the metabolic activity of the remaining viable cells using the XTT Reduction Assay (Protocol 3).

  • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., 50% or 80%) in the metabolic activity of the pre-formed biofilm compared to the untreated control.[3]

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Arasertaconazole_MoA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Erg11 Lanosterol 14α-demethylase (Erg11) Lanosterol->Erg11 Intermediates Intermediate Sterols Erg11->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound This compound->Erg11 Inhibition

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment Scenarios cluster_quantification Quantification Inoculum 1. Prepare C. albicans Inoculum (1x10^6 cells/mL) Adhesion 2. Adhesion Phase (90 min, 37°C) Inoculum->Adhesion MBIC A) Inhibition Assay (MBIC) (Add this compound at T=0) Inoculum->MBIC Wash1 3. Wash Non-adherent Cells (PBS) Adhesion->Wash1 Maturation 4. Maturation Phase (24-48h, 37°C) Wash1->Maturation MBEC B) Eradication Assay (MBEC) (Add this compound to pre-formed biofilm) Maturation->MBEC CV_Assay Crystal Violet Assay (Total Biomass) MBIC->CV_Assay XTT_Assay XTT Assay (Metabolic Activity) MBEC->XTT_Assay

Caption: Experimental Workflow Diagram.

References

Evaluating Arasertaconazole: In Vivo Efficacy in a Murine Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

Introduction

Candidiasis, particularly infections caused by Candida albicans, remains a significant cause of morbidity and mortality, especially in immunocompromised individuals. The development of new antifungal agents is crucial to combat this threat. Arasertaconazole, a novel azole antifungal, requires rigorous preclinical evaluation to determine its therapeutic potential. This document provides a detailed framework for assessing the in vivo efficacy of this compound using a well-established murine model of disseminated candidiasis.

While specific in vivo efficacy data for this compound is not yet widely published, this protocol is based on established methodologies for evaluating other azole antifungals in similar models.[1][2][3][4] Researchers can adapt these protocols to generate robust and reproducible data for this compound.

Mechanism of Action: Azole Antifungals

This compound belongs to the azole class of antifungal agents. The primary mechanism of action for azoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, azoles increase fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth (fungistatic activity) or causing cell death (fungicidal activity at higher concentrations).[5][8][9]

Azole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Cell_Membrane Fungal Cell Membrane (Ergosterol dependent) Ergosterol->Cell_Membrane Essential component Cell_Lysis Cell Lysis / Growth Inhibition Cell_Membrane->Cell_Lysis Disruption leads to This compound This compound This compound->Lanosterol_14a_demethylase Inhibits Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis A 1. Prepare C. albicans Inoculum (Overnight culture, wash, and resuspend in saline) C 3. Induce Infection (Intravenous injection of 1x10^6 C. albicans cells) A->C B 2. Acclimatize Mice (7 days) B->C D 4. Randomize into Treatment Groups (Vehicle, this compound, Positive Control) C->D E 5. Administer Treatment (Begin 24h post-infection, daily for 7 days) D->E F 6a. Survival Study (Monitor for 21 days) E->F G 6b. Fungal Burden Study (Sacrifice at day 7 post-treatment) E->G H 7. Harvest Kidneys and Brains G->H I 8. Homogenize Tissues H->I J 9. Plate Serial Dilutions I->J K 10. Incubate and Count CFUs J->K

References

Application Notes and Protocols for Assessing Arasertaconazole Synergy with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arasertaconazole is an imidazole antifungal agent that, like other drugs in its class, inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This mechanism involves the blockade of the lanosterol 14α-demethylase enzyme, leading to the disruption of membrane integrity and ultimately fungal cell death.[1][3] Given its mechanism of action, there is a strong rationale for investigating the synergistic potential of this compound with other classes of antifungal agents. Combining antifungal drugs can lead to enhanced efficacy, reduced dosages, minimized toxicity, and a lower propensity for the development of resistance.[4][5]

These application notes provide detailed protocols for assessing the synergistic interactions between this compound and other antifungal drugs using established in vitro methods: the checkerboard microdilution assay, the E-test method, and time-kill curve analysis.

Mechanism of Action: Azole Antifungals

The primary target of azole antifungals like this compound is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi.[1] By inhibiting this enzyme, azoles disrupt the fungal cell membrane, leading to fungistatic or fungicidal activity.[2]

cluster_0 Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated Lanosterol 14-demethylated Lanosterol Lanosterol->14-demethylated Lanosterol Lanosterol 14α-demethylase (Erg11) Ergosterol Ergosterol 14-demethylated Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity This compound This compound Lanosterol 14α-demethylase (Erg11) Lanosterol 14α-demethylase (Erg11) This compound->Lanosterol 14α-demethylase (Erg11) Inhibition Fungal Cell Death Fungal Cell Death Loss of Integrity->Fungal Cell Death

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.[6][7]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antifungal agent.

Materials:

  • 96-well microtiter plates[8]

  • This compound and the second antifungal agent (e.g., an echinocandin or a polyene)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS[9]

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC). Further dilute the stock solutions in RPMI 1640 medium to achieve a 4x working concentration.[8]

  • Plate Setup:

    • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well plate.[10]

    • Add 100 µL of the 4x working solution of this compound to the first column and perform serial two-fold dilutions horizontally across the plate, leaving the last column as a drug-free control.

    • Add 100 µL of the 4x working solution of the second antifungal to the first row and perform serial two-fold dilutions vertically down the plate, leaving the last row as a drug-free control.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[10]

  • Reading the Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug) compared to the drug-free control well.[7]

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone).[7]

Interpretation of FICI Values: [6]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

A Prepare Antifungal and Fungal Inoculum B Dispense Drugs in 96-well Plate (Checkerboard Dilution) A->B C Inoculate Plate with Fungal Suspension B->C D Incubate at 35°C for 24-48h C->D E Read MICs and Calculate FICI D->E

Caption: Experimental workflow for the checkerboard assay.

Data Presentation:

CombinationFungal IsolateMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound Candida albicans0.50.1250.5Synergy
Amphotericin B Candida albicans0.250.0625
This compound Aspergillus fumigatus1.00.51.0Additive
Caspofungin Aspergillus fumigatus0.50.25
E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that can be adapted to assess antifungal synergy.[12][13]

Objective: To determine the synergistic interaction of this compound and another antifungal by observing the intersection of their inhibition zones.

Materials:

  • This compound and second antifungal E-test strips

  • RPMI agar plates

  • Fungal isolate

Protocol:

  • Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay and swab it evenly onto the surface of an RPMI agar plate.

  • E-test Strip Application:

    • Place the E-test strip of the first drug (e.g., this compound) onto the agar surface.

    • After 1 hour, remove the strip, leaving a faint impression.[12]

    • Place the E-test strip of the second drug over the impression of the first strip.[12]

    • Alternatively, place the two E-test strips in a cross or "X" formation with a 90° angle, ensuring the MIC scales intersect.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[9]

  • Reading the Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the E-test strip.[13] For the combination, observe the shape of the inhibition zone at the intersection of the strips.

  • Interpretation:

    • Synergy: A clear enhancement of the inhibition zone at the intersection.

    • Antagonism: A reduced inhibition zone or "blunting" at the intersection.

    • Indifference: No change in the shape of the inhibition zones.

A Prepare Fungal Inoculum and Inoculate Agar Plate B Apply First E-test Strip (e.g., this compound) A->B C Incubate for 1h (optional), then remove B->C D Apply Second E-test Strip over the impression or crossed C->D E Incubate at 35°C for 24-48h D->E F Observe Inhibition Zones and Interpret Interaction E->F

Caption: Experimental workflow for the E-test synergy assay.

Data Presentation:

CombinationFungal IsolateMIC Alone (µg/mL)Observed Interaction at IntersectionInterpretation
This compound + Amphotericin B Candida glabrata1.0 (Ara), 0.5 (AmB)Enhanced zone of inhibitionSynergy
This compound + Fluconazole Cryptococcus neoformans2.0 (Ara), 8.0 (Flu)No change in inhibition zonesIndifference
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate and extent of fungal killing by antifungal agents, alone and in combination.[12][14]

Objective: To assess the pharmacodynamics of the interaction between this compound and another antifungal over time.

Materials:

  • This compound and the second antifungal agent

  • Fungal isolate

  • RPMI 1640 medium

  • Shaking incubator

  • Sabouraud Dextrose Agar plates

Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[14]

  • Experimental Setup: Prepare tubes with:

    • Drug-free control (growth control)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Second antifungal alone (at a relevant concentration, e.g., MIC)

    • Combination of this compound and the second antifungal (at the same concentrations)

  • Incubation and Sampling: Incubate the tubes at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto Sabouraud Dextrose Agar plates. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation: [9]

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

  • Additive: A 1-2 log₁₀ decrease in CFU/mL.

  • Indifference: < 1 log₁₀ change in CFU/mL.

  • Antagonism: A > 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

A Prepare Fungal Inoculum and Antifungal Solutions B Incubate Fungal Culture with Drugs (Alone and in Combination) A->B C Collect Aliquots at Specific Time Points B->C D Perform Serial Dilutions and Plate for CFU Counting C->D E Incubate Plates and Count Colonies D->E F Plot log10 CFU/mL vs. Time and Interpret Results E->F

Caption: Experimental workflow for time-kill curve analysis.

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (this compound)Log₁₀ CFU/mL (Drug B)Log₁₀ CFU/mL (Combination)
05.05.05.05.0
45.85.25.14.5
86.55.04.83.8
247.24.84.52.3
487.54.64.2<2.0

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound's synergistic potential with other antifungal agents. The checkerboard assay offers a quantitative measure of synergy through the FICI, the E-test provides a qualitative visual assessment, and time-kill curve analysis delivers dynamic insights into the fungicidal or fungistatic interactions. By employing these standardized methods, researchers can effectively identify promising antifungal combinations that may lead to improved therapeutic strategies for the treatment of fungal infections.

References

Troubleshooting & Optimization

Troubleshooting Arasertaconazole solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Arasertaconazole in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the active R-enantiomer of Sertaconazole, a broad-spectrum imidazole antifungal agent.[1][2] Like many drugs in its class, it is a lipophilic compound, characterized by low solubility in aqueous solutions such as cell culture media.[3] This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments.

Q2: What is the best solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound (or its common salt form, Sertaconazole nitrate).[4][5] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and culture media.[6] Sertaconazole nitrate is soluble in DMSO at concentrations of approximately 20-25 mg/mL.[4][5]

Q3: My this compound precipitated after I added it to my culture medium. What happened?

Precipitation typically occurs when a drug that is poorly soluble in water is transferred from a high-concentration organic stock solution (like DMSO) into an aqueous environment (culture medium) too quickly or at a concentration above its solubility limit in the final medium. This is a common issue with lipophilic compounds.

Q4: What is the maximum final concentration of DMSO I can use in my cell culture?

The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxicity.

  • ≤ 0.1%: Considered safe for almost all cell lines.[7]

  • 0.1% - 0.5%: Tolerated by most robust cell lines without severe cytotoxicity.[7][8]

  • > 0.5%: Can inhibit cell proliferation and may be toxic, though some cell lines can tolerate up to 1%.[7][8] It is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Are there alternatives to DMSO for improving solubility in culture media?

Yes, cyclodextrins are a highly effective alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules, forming an "inclusion complex."[9][10][11] This complex is more soluble in aqueous solutions.[9][11] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often used in cell culture and parenteral formulations to enhance drug solubility.[12][13]

Troubleshooting Guide

Issue: this compound precipitates in the culture medium upon dilution from a DMSO stock.

This guide provides a step-by-step workflow to diagnose and solve this common solubility problem.

G start Start: Precipitation Observed check_stock 1. Check Stock Solution Is the stock clear and fully dissolved? start->check_stock remake_stock No: Re-prepare Stock - Gently warm (37°C) - Vortex/sonicate briefly - Ensure complete dissolution check_stock->remake_stock No check_dilution Yes: Review Dilution Protocol check_stock->check_dilution Yes remake_stock->check_stock direct_dilution Are you diluting stock directly into bulk medium? check_dilution->direct_dilution use_serial Yes: Use Serial Dilution - Prepare intermediate dilution in medium - Add intermediate solution to final culture volume - Mix gently while adding direct_dilution->use_serial Yes check_concentration No: Check Final Concentration direct_dilution->check_concentration No success Success: Clear Solution use_serial->success too_high Is final drug concentration too high for the medium? check_concentration->too_high lower_conc Yes: Lower Final Concentration - Determine max soluble concentration - Re-design experiment if possible too_high->lower_conc Yes use_cd No: Consider Formulation Strategy Use a solubilizing agent like HP-β-Cyclodextrin too_high->use_cd No/Not Possible lower_conc->success use_cd->success

Caption: Troubleshooting workflow for this compound precipitation.
Mechanism of Action: Cyclodextrin-Mediated Solubilization

Cyclodextrins act as molecular hosts, encapsulating the hydrophobic this compound molecule within their central cavity. This masks the drug's lipophilic nature from the aqueous solvent, thereby increasing its apparent water solubility.

G cluster_0 Aqueous Environment (Culture Medium) cluster_1 drug This compound (Poorly Soluble) complex complex drug->complex Encapsulation cd Cyclodextrin (HP-β-CD) - Hydrophobic Interior - Hydrophilic Exterior cd->complex

Caption: Cyclodextrin encapsulation of a poorly soluble drug.

Data & Protocols

Solubility Data

The following table summarizes the solubility of Sertaconazole nitrate, the common salt of this compound's racemate, in various solvents. This provides a strong reference for working with this compound.

Solvent/SystemApproximate SolubilityReference
DMSO (Dimethyl sulfoxide)~25 mg/mL[4]
DMF (Dimethylformamide)~25 mg/mL[4]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[4]
Ethanol~0.1 mg/mL[4]
Aqueous BuffersSparingly Soluble[4]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration, fully dissolved stock solution in DMSO.

  • Materials:

    • This compound nitrate powder

    • Anhydrous/Sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound nitrate powder in a sterile vial.

    • Add the required volume of DMSO to achieve the target concentration (e.g., 20 mg/mL).

    • Vortex vigorously for 1-2 minutes until the powder is fully dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound into Culture Medium (Standard Method)

  • Objective: To add this compound to the final culture medium while minimizing precipitation and keeping DMSO concentration low.

  • Procedure:

    • Thaw one aliquot of the this compound DMSO stock solution.

    • Warm the cell culture medium to 37°C.

    • Crucial Step: Do not add the DMSO stock directly to your final large volume of medium. Instead, perform a serial dilution.

    • Pipette a small volume of the 37°C medium (e.g., 500 µL) into a sterile tube.

    • While gently vortexing or swirling the medium in the tube, add the required small volume of the DMSO stock solution (e.g., 2 µL for a 1:1000 dilution). This rapid mixing helps prevent localized high concentrations that cause precipitation.

    • Add this intermediate dilution to your final culture volume (e.g., in the cell culture plate or flask) and mix gently by swirling.

    • Always prepare a vehicle control by adding an equivalent volume of pure DMSO to the medium.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

  • Objective: To prepare an this compound solution for experiments where higher aqueous concentrations are needed or DMSO is undesirable.

  • Materials:

    • This compound nitrate powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile aqueous buffer (e.g., PBS) or serum-free medium

    • Magnetic stirrer

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution). Stir until fully dissolved.

    • Slowly add the this compound nitrate powder to the stirring HP-β-CD solution.

    • Allow the mixture to stir vigorously overnight at room temperature to facilitate the formation of the inclusion complex.[12]

    • The next day, filter the solution through a 0.22 µm sterile filter to remove any undissolved drug and sterilize the solution.

    • The concentration of the dissolved this compound in the filtrate should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry). This stock can then be diluted into your final culture medium.

References

Optimizing Arasertaconazole concentration for minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Arasertaconazole concentrations for Minimum Inhibitory Concentration (MIC) assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other imidazole antifungals, primarily acts by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to inhibited fungal growth and cell death.[1][2][3][4] Some related compounds, like Sertaconazole, also exhibit a unique mechanism involving a benzothiophene ring that mimics tryptophan, forming pores in the fungal cell membrane and leading to ATP loss.[1]

Q2: What is a typical starting concentration range for this compound in an MIC assay?

A2: For a new compound like this compound, it is advisable to test a broad concentration range. Based on data for the related compound Sertaconazole, a typical range for MIC assays against yeasts and dermatophytes would be from 0.125 µg/mL to 64 µg/mL.[5][6] However, this can be adjusted based on the specific fungal species being tested and preliminary screening results.

Q3: How should I prepare my this compound stock solution?

A3: Due to the lipophilic nature of azole antifungals, this compound is likely to have low aqueous solubility.[2] A stock solution should be prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). This stock can then be serially diluted in the assay medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.

Q4: What are the recommended quality control strains for this compound MIC assays?

A4: Standard quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) should be used. For testing against Candida species, Candida albicans ATCC 90028 and Candida parapsilosis ATCC 22019 are commonly used. For filamentous fungi, Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 are appropriate choices.

Q5: How do I interpret the results of my MIC assay?

A5: For azole antifungals, the MIC is typically defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (usually ≥50%) compared to the growth control.[7][8] This can be determined by visual inspection or by measuring the optical density (OD) with a microplate reader.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No fungal growth in any wells, including the positive control. Inoculum viability issue.Use a fresh culture to prepare the inoculum. Ensure the inoculum density is correctly standardized.
Media contamination.Use sterile media and aseptic techniques. Check media for contamination before use.
Incubation conditions are incorrect.Verify incubator temperature, CO2 levels (if applicable), and humidity.
Fungal growth in all wells, including those with high this compound concentrations. This compound is inactive or degraded.Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or lower and protect it from light.
The fungal isolate is resistant to this compound.Confirm the identity and purity of the fungal isolate. Test against a known susceptible strain to verify drug activity.
Precipitation of this compound in the assay wells. Poor solubility of the compound in the assay medium.Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. Consider using a different solvent for the stock solution, such as ethanol, after verifying its compatibility with the assay.
Interaction with media components.Some media components can interact with poorly soluble drugs.[9][10] Consider using a different standard medium, such as RPMI-1640.
Inconsistent MIC results between replicates or experiments. Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO.
Inoculum density variation.Standardize the inoculum carefully using a spectrophotometer or hemocytometer.
"Trailing" or "Eagle" effect (reduced growth at lower concentrations but paradoxical growth at higher concentrations).This is a known phenomenon with azole antifungals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of 100% DMSO.

    • Vortex until fully dissolved.

    • Store the stock solution in small aliquots at -20°C.

  • Preparation of Working Solutions:

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium (e.g., RPMI-1640) to create a concentration gradient.

    • The highest concentration in the microplate should be prepared to be twice the final desired concentration, as it will be diluted 1:1 with the fungal inoculum.

Protocol 2: Broth Microdilution MIC Assay
  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration.

    • Prepare a suspension of the fungal cells in sterile saline or broth.

    • Adjust the inoculum density to the desired concentration (e.g., 0.5–2.5 x 10^3 CFU/mL for yeasts) using a spectrophotometer.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest this compound working solution to the first column of wells and perform serial two-fold dilutions across the plate.

    • The last column should contain only broth and will serve as the growth control.

    • A separate well with broth only will serve as a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at the optimal temperature (e.g., 35°C) for 24-48 hours.

  • Reading the MIC:

    • After incubation, determine the MIC by visual inspection for turbidity or by reading the optical density at 600 nm (OD600) using a microplate reader.

    • The MIC is the lowest concentration that inhibits fungal growth by ≥50% compared to the growth control.

Visualizations

Arasertaconazole_Mechanism_of_Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Lanosterol 14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Maintains This compound This compound Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol 14-alpha-demethylase Inhibition Fungal Cell Viability Fungal Cell Viability Membrane Integrity->Fungal Cell Viability Essential for

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution (in DMSO) D Serial Dilution of this compound in 96-well Plate A->D B Prepare Fungal Inoculum C Standardize Inoculum Density B->C E Inoculate Plate with Standardized Fungal Suspension C->E D->E F Incubate at Optimal Temperature (24-48 hours) E->F G Read MIC (Visual or Spectrophotometric) F->G H Determine MIC Value G->H Analysis

Caption: Experimental workflow for MIC assay.

References

Preventing Arasertaconazole precipitation in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arasertaconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous experimental medium?

This compound, the active R-enantiomer of Sertaconazole, is a lipophilic molecule with poor aqueous solubility. Like many imidazole-based antifungal agents, it is "practically insoluble in water"[1][2]. This inherent low water solubility is the primary reason for its precipitation when introduced into aqueous buffers or cell culture media. The issue is often exacerbated when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous experimental medium, causing the drug to crash out of solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound and its racemate, Sertaconazole nitrate. Sertaconazole nitrate is highly soluble in DMSO and DMF, at approximately 25 mg/mL and 100 mg/mL, respectively[3][4]. Ethanol can also be used, but the solubility is significantly lower (approximately 0.1 mg/mL)[3]. For most in vitro experiments, a high-concentration stock in DMSO is the standard starting point.

Q3: How can I improve the solubility of this compound in my final aqueous solution?

Several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:

  • Co-solvents: After dissolving this compound in a primary organic solvent like DMSO, a secondary co-solvent such as ethanol or polyethylene glycol can sometimes help maintain solubility upon aqueous dilution. However, the final concentration of organic solvents must be carefully controlled to avoid cellular toxicity[5].

  • pH Adjustment: The solubility of imidazole-containing compounds like ketoconazole is highly pH-dependent. Solubility increases dramatically in acidic conditions[6][7][8][9][10]. While this compound-specific data is limited, adjusting the pH of your aqueous medium to be more acidic (if experimentally permissible) could improve solubility. For example, ketoconazole's solubility is significantly higher at pH 3 than at neutral pH[7][10].

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility. Studies have shown that various cyclodextrins, particularly gamma-cyclodextrin (γ-CD) and hydroxypropyl-beta-cyclodextrin (HP-β-CD), significantly increase the solubility of Sertaconazole[11][12][13][14][15]. Preparing a complex of this compound with a cyclodextrin before addition to the aqueous medium can be a very effective strategy.

Quantitative Solubility Data

The following tables summarize the available solubility data for Sertaconazole nitrate, the racemic mixture containing this compound. This data provides a strong indication of the solubility characteristics of this compound.

Table 1: Solubility of Sertaconazole Nitrate in Various Solvents

SolventSolubilityReference
WaterPractically Insoluble / Insoluble[1][2][4][16]
DMSO (Dimethyl Sulfoxide)~25 mg/mL; 100 mg/mL[3][4]
DMF (Dimethylformamide)~25 mg/mL[3]
Ethanol~0.1 mg/mL (sparingly soluble)[2][3]
MethanolSoluble[2]
Methylene ChlorideSparingly Soluble[2]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[3]

Table 2: pH-Dependent Solubility of Ketoconazole (as an illustrative example)

pHSolubilityReference
> 8~2 µg/mL[6][10]
6~10% dissolved after 60 min[7][8]
3.1148.3 mg/mL[6][10]
3>85% dissolved after 5 min[7][8]
2>85% dissolved after 5 min[7][8]

Note: This data for Ketoconazole illustrates the significant impact of pH on the solubility of imidazole antifungals.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound nitrate (MW: 500.8 g/mol )[3][17]

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 5.01 mg of this compound nitrate.

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound nitrate.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing a Working Solution and Preventing Precipitation in Cell Culture

  • Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution. First, dilute the 10 mM stock 1:100 in pre-warmed medium to create an intermediate 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium. Pipette up and down vigorously or vortex briefly to mix immediately.

    • Further dilute the 100 µM intermediate solution 1:10 into the final volume of your cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM this compound concentration.

    • The final DMSO concentration will be 0.1%. It is crucial to ensure this final DMSO concentration is not toxic to your specific cell line.

    • Crucial Step: When adding the drug solution to the medium, add it dropwise while gently swirling the medium. This rapid dispersal helps prevent localized high concentrations that lead to precipitation.

Troubleshooting Guide

If you observe precipitation after adding this compound to your aqueous solution, consult the following guide.

TroubleshootingPrecipitation start Precipitation Observed in Aqueous Solution check_stock Is the stock solution clear? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes direct_dilution Direct high-concentration dilution? check_dilution->direct_dilution serial_dilution Serial dilution performed? direct_dilution->serial_dilution No action_serial Action: Use serial dilution to minimize localized concentration shock. direct_dilution->action_serial Yes serial_dilution->action_serial No check_mixing Was the solution mixed immediately and vigorously after adding the drug? serial_dilution->check_mixing Yes action_mixing Action: Add drug dropwise to the vortex of the solution for rapid dispersal. check_mixing->action_mixing No check_final_conc Is the final drug concentration too high? check_mixing->check_final_conc Yes solubility_limit Concentration may exceed aqueous solubility limit. check_final_conc->solubility_limit Possibly action_cyclodextrin Advanced Solution: Use solubility enhancers like Hydroxypropyl-β-cyclodextrin. solubility_limit->action_cyclodextrin

Caption: Troubleshooting workflow for this compound precipitation.

Mechanism of Action Visualization

This compound, like other imidazole antifungals, targets the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol (Essential for Fungal Cell Membrane) Enzyme->Ergosterol This compound This compound This compound->Enzyme INHIBITS Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Ergosterol->Membrane component of

Caption: Inhibition of Ergosterol Synthesis by this compound.

References

Improving the stability of Arasertaconazole stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Arasertaconazole stock solutions for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a hydrophobic compound. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For certain analytical purposes, such as UV spectrophotometry, methanol can also be used.[1][2]

Q2: What is a typical concentration for an this compound stock solution?

A2: A common starting concentration for a stock solution is 10 mg/mL in DMSO. However, the optimal concentration may vary depending on the specific experimental requirements. It is advisable to prepare a concentrated stock solution that can be diluted to the final working concentration in your experimental medium.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term stability, potentially for up to 3 months.[3] For short-term storage, refrigeration at 4°C for up to two weeks may be acceptable.[4] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[3] Solutions should be stored in airtight, light-protected containers.[5][6]

Q4: My this compound precipitated when I diluted the DMSO stock solution in my aqueous experimental media. What should I do?

A4: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Warm the solution: Gently warming the solution to 37°C can help redissolve the precipitate.[3]

  • Vortex or sonicate: Vigorous mixing or sonication can aid in redissolving the compound.[3]

  • Gradual dilution: Instead of a large dilution step, try a series of smaller, gradual dilutions.

  • Use of a carrier: For in vitro assays, the presence of serum or albumin in the culture media can help maintain the solubility of hydrophobic drugs.[7][8]

  • Lower the final concentration: It's possible the final concentration in the aqueous medium is above its solubility limit. Consider using a lower working concentration.

Q5: What are the known stability issues with this compound?

A5: While specific degradation pathways for this compound are not extensively published, studies on the closely related compound, Sertaconazole, indicate that it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic (UV light) conditions.[9][10] Therefore, it is crucial to protect this compound stock solutions from these conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound's solubility limit in the aqueous buffer has been exceeded.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it's compatible with your experiment).- Pre-warm the aqueous media to 37°C before adding the DMSO stock.- Use sonication to aid dissolution.- If applicable to your experiment, add serum or albumin to the media to improve solubility.[7][8]
Cloudy or hazy stock solution The compound is not fully dissolved, or the solution has started to degrade.- Ensure the initial stock solution in DMSO is clear by vortexing or brief sonication.- If the solution has been stored for an extended period, it may have degraded. Prepare a fresh stock solution.
Inconsistent experimental results The stock solution may have degraded, or there may be inconsistencies in the final concentration due to precipitation.- Prepare a fresh stock solution.- Visually inspect for any precipitation before each use.- Perform a stability check on your stock solution (see Experimental Protocols).- Ensure the stock solution is completely thawed and mixed well before use.
Loss of potency over time Degradation of this compound due to improper storage.- Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]- Protect from light and moisture.[5][6]- Avoid exposure to strong acids, bases, and oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound nitrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 10 mg of this compound nitrate powder.

  • Transfer the powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use, light-protected vials.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is based on studies performed on the related compound, Sertaconazole, and can be adapted to assess the stability of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • Water bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at room temperature for a specified time (e.g., 2 hours). Neutralize the solution with 1 M NaOH before analysis.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for a specified time (e.g., 2 hours). Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for a specified time (e.g., 2 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for a specified time (e.g., 24 hours). Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a water bath at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

  • Analysis: Analyze the treated samples and a control sample (stored under normal conditions) by HPLC. Compare the peak area of the parent this compound peak to determine the percentage of degradation.

Data Presentation

Table 1: Solubility of Sertaconazole Nitrate (as a proxy for this compound)

SolventSolubility
WaterPractically insoluble[11]
MethanolSoluble[11]
Ethanol (96%)Sparingly soluble[11]
Methylene ChlorideSparingly soluble[11]
DMSOSoluble

Table 2: Summary of Forced Degradation Studies on Sertaconazole Nitrate

Stress ConditionReagent/ConditionObservation
Acidic1 M HClSignificant degradation[9][10]
Alkaline1 M NaOHSignificant degradation[9][10]
Oxidative30% H₂O₂Significant degradation[9][10]
PhotolyticUV LightSignificant degradation[10]
ThermalHeatDegradation observed[9]

Visualizations

Arasertaconazole_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute in experimental media thaw->dilute

Caption: Workflow for preparing and using this compound stock solutions.

Troubleshooting_Precipitation cluster_solutions Troubleshooting Steps start Precipitation observed upon dilution warm Warm solution to 37°C start->warm sonicate Vortex or sonicate start->sonicate gradual_dilute Use gradual dilution start->gradual_dilute lower_conc Lower final concentration start->lower_conc end Solution redissolved warm->end sonicate->end gradual_dilute->end lower_conc->end

Caption: Troubleshooting guide for precipitation issues.

References

Addressing lot-to-lot variability of Arasertaconazole in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential lot-to-lot variability in experimental results involving Arasertaconazole.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our antifungal susceptibility assays with different batches of this compound. What could be the cause?

A1: Lot-to-lot variability is a known challenge in experimental research and can stem from minor differences in the manufacturing process.[1][2][3] For this compound, this could manifest as variations in purity, isomeric ratio, or the presence of trace impurities, which can impact its biological activity.[4] We recommend performing a systematic quality control check on each new lot upon arrival.

Q2: How can we proactively test a new lot of this compound to ensure consistency with our previous experiments?

A2: It is crucial to establish a standardized internal qualification protocol for each new lot. This should include both physicochemical and biological validation. We recommend running a head-to-head comparison with a previously validated or reference lot using a standard in-house assay, such as a minimal inhibitory concentration (MIC) assay against a reference fungal strain.[5]

Q3: Could the physical appearance (e.g., color, crystallinity) of different lots of this compound affect its performance?

A3: Yes, variations in physical appearance can sometimes indicate differences in crystalline structure (polymorphism) or the presence of minor impurities.[6] While not always indicative of a performance issue, any noticeable difference should prompt a more thorough investigation, including solubility and activity checks.

Q4: We are seeing a shift in the dose-response curve of our cell-based assay with a new lot of this compound. How should we troubleshoot this?

A4: A shift in the dose-response curve suggests a difference in the potency of the new lot. First, confirm the accuracy of your dilutions and stock solution concentrations. Then, perform a side-by-side comparison with a reference lot. If the shift persists, it may be necessary to normalize the concentration of the new lot based on its relative potency to the reference standard.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

If you are observing significant variations in MIC values for this compound against a quality control fungal strain (e.g., Candida albicans ATCC 90028), follow this guide.

Potential Causes and Solutions

Potential CauseRecommended Action
Lot-to-Lot Potency Variation Perform a parallel MIC assay comparing the new lot with a previously validated lot or a certified reference standard. Determine a correction factor if a consistent shift is observed.
Inaccurate Stock Solution Concentration Prepare fresh stock solutions from both the new and old lots. Verify concentrations using a validated analytical method such as HPLC-UV.
Degradation of Compound This compound is generally stable, but improper storage (e.g., exposure to light or high temperatures) can lead to degradation.[6] Store as recommended by the manufacturer and use freshly prepared solutions.
Assay Variability Ensure all other assay parameters (e.g., inoculum density, incubation time, temperature, and media lot) are consistent. Run a positive control with a known antifungal to check for assay drift.
Issue 2: Poor Solubility or Precipitation in Media

If you encounter difficulties dissolving a new lot of this compound or observe precipitation during your experiment, consider the following.

Potential Causes and Solutions

Potential CauseRecommended Action
Different Salt Form or Polymorph Confirm the salt form (e.g., nitrate) is identical to previous lots.[7] Differences in crystallinity can affect solubility. Try alternative solubilization methods, such as gentle warming or sonication, but validate that these methods do not impact compound activity.
Incorrect Solvent or pH Verify that the solvent and final pH of your experimental media are appropriate for this compound.
Presence of Impurities Analyze the purity of the lot using HPLC. Significant impurities may affect solubility.

Experimental Protocols

Protocol 1: Comparative HPLC Analysis for Lot Purity and Concentration Verification

Objective: To verify the purity and confirm the concentration of stock solutions for different lots of this compound.

Methodology:

  • Standard Preparation: Prepare a certified reference standard of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the new and a previously validated lot of this compound in the same solvent.

  • HPLC System: Use a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (typically around 220-230 nm).

  • Analysis:

    • Inject equal volumes of the standard and each lot sample.

    • Compare the peak area of the main this compound peak across all samples. The peak area should be proportional to the concentration.

    • Assess purity by identifying any additional peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

Acceptance Criteria (Example)

ParameterAcceptance Limit
Purity ≥ 98%
Concentration Variance Within ± 5% of the reference lot
Protocol 2: Head-to-Head Antifungal Susceptibility Testing

Objective: To compare the biological activity of a new lot of this compound against a reference lot.

Methodology:

  • Strains and Media: Use a quality control strain of Candida albicans (e.g., ATCC 90028) and RPMI-1640 medium as per CLSI guidelines.

  • Drug Preparation: Prepare serial dilutions of both the new and reference lots of this compound in the assay medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per standard protocols.

  • Assay: In a 96-well plate, combine the fungal inoculum with the serial dilutions of each this compound lot. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Reading: Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth compared to the control.

  • Analysis: The MIC of the new lot should be within one two-fold dilution of the reference lot.

Visualizations

experimental_workflow cluster_0 New Lot Arrival cluster_1 Quality Control cluster_2 Decision cluster_3 Action new_lot Receive New Lot of this compound physchem Physicochemical Analysis (e.g., HPLC for Purity) new_lot->physchem bio_assay Biological Assay (e.g., Comparative MIC) new_lot->bio_assay decision Results Consistent? physchem->decision bio_assay->decision accept Accept Lot for Experiments decision->accept Yes reject Reject Lot / Contact Supplier decision->reject No

Caption: Workflow for qualifying a new lot of this compound.

This compound, like other azole antifungals, is an inhibitor of the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[8] Variability in the potency of different lots could lead to inconsistent effects on this pathway.

signaling_pathway cluster_0 Ergosterol Biosynthesis Pathway This compound This compound demethylase Sterol 14α-demethylase (ERG11) This compound->demethylase Inhibition ergosterol Ergosterol demethylase->ergosterol lanosterol Lanosterol lanosterol->demethylase membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains

Caption: this compound's mechanism of action on the ergosterol pathway.

troubleshooting_logic start Inconsistent Experimental Results check_params Verify Standard Assay Parameters (Reagents, Strains, etc.) start->check_params is_param_ok Parameters OK? check_params->is_param_ok check_compound Investigate this compound Lot is_param_ok->check_compound Yes fix_params Correct Parameter Deviation is_param_ok->fix_params No is_lot_ok New Lot? check_compound->is_lot_ok qualify_lot Perform Lot Qualification (See Workflow Diagram) is_lot_ok->qualify_lot Yes re_run Re-run Experiment with Validated Lot is_lot_ok->re_run No (Known Good Lot) qualify_lot->re_run fix_params->start

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Optimizing incubation time for Arasertaconazole susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for Arasertaconazole susceptibility testing. Given that this compound is a novel antifungal agent, standardized protocols for susceptibility testing have not yet been established by regulatory bodies like CLSI or EUCAST. This guide offers a framework for developing a robust in-house testing methodology based on established principles for other azole antifungals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect susceptibility testing?

A1: this compound is an azole antifungal, and its mechanism of action is presumed to be similar to other drugs in this class. It is a derivative of sertaconazole. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungistatic or fungicidal effects.[1][2] For susceptibility testing, this mechanism implies that the visible inhibition of fungal growth is the primary endpoint to be measured.

Q2: Are there any established CLSI or EUCAST guidelines for this compound susceptibility testing?

A2: Currently, there are no specific CLSI or EUCAST guidelines for this compound. Therefore, it is necessary to adapt existing standardized methods for other azole antifungals, such as those for fluconazole or voriconazole, as a starting point for developing a validated in-house protocol.

Q3: What is the standard incubation time for susceptibility testing of other azole antifungals?

A3: Standard incubation times vary depending on the fungus being tested. For Candida species, a 24-hour incubation period is typically recommended.[1] For filamentous fungi like Aspergillus species, a longer incubation of 48 to 72 hours is often necessary to ensure sufficient growth for accurate minimum inhibitory concentration (MIC) determination.[1][3]

Q4: Why is it important to optimize the incubation time specifically for this compound?

A4: Optimizing incubation time is critical for obtaining accurate and reproducible MIC values. An incubation period that is too short may not allow for sufficient fungal growth, leading to falsely low MICs. Conversely, an overly long incubation can result in drug degradation or the emergence of trailing growth, which can obscure the true MIC endpoint and lead to falsely high MICs.[4][5]

Q5: What are "trailing endpoints" and how can they affect MIC readings?

A5: Trailing endpoints, or trailing growth, refer to the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC.[6] This can make it difficult to determine the precise concentration at which growth is significantly inhibited.[4][5] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for certain yeasts) is one strategy to minimize the impact of trailing.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No or poor growth in control wells - Inoculum concentration is too low.- Incubation temperature is incorrect.- The fungal isolate is slow-growing.- The growth medium is improperly prepared.- Verify the inoculum density using a spectrophotometer or hemocytometer.- Ensure the incubator is calibrated to the correct temperature (typically 35°C).- For known slow-growing isolates, consider extending the incubation time and monitoring growth at 24, 48, and 72 hours.- Prepare fresh medium according to the manufacturer's instructions.
Inconsistent MIC results between experiments - Variation in inoculum preparation.- Different incubation times were used.- Subjectivity in visual MIC determination.- Standardize the inoculum preparation procedure.- Strictly adhere to the determined optimal incubation time.- Have two independent researchers read the MICs, or use a spectrophotometer for a more objective reading.
Trailing growth observed - A characteristic of the specific fungal isolate with the particular azole.- Incubation time is too long.- Read the MIC at the earliest time point where sufficient growth is observed in the control well (e.g., 24 hours for yeasts).- Consider using a spectrophotometer to determine a 50% growth inhibition endpoint compared to the drug-free control well.
Contamination in microtiter plates - Poor aseptic technique during plate preparation or inoculation.- Review and reinforce aseptic techniques.- Prepare plates in a sterile environment (e.g., a biological safety cabinet).

Experimental Protocols

Protocol for Optimizing Incubation Time for this compound Broth Microdilution MIC Testing

This protocol is designed to determine the optimal incubation time for this compound susceptibility testing against a panel of fungal isolates.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for drug solubilization

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (including quality control strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)[7]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 35°C incubator

2. Methods:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 1280 µg/mL.

    • Prepare serial twofold dilutions in RPMI 1640 medium to achieve the desired concentration range in the microtiter plates.

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation and Inoculation:

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a drug-free growth control well and a media-only sterility control well for each isolate.

  • Incubation and MIC Reading:

    • Incubate the plates at 35°C.

    • Read the MICs at multiple time points: 24, 48, and 72 hours.

    • The MIC is defined as the lowest concentration of this compound that causes a significant (e.g., ≥50%) inhibition of growth compared to the drug-free control well. Readings can be done visually or with a spectrophotometer.

3. Data Analysis:

  • Record the MIC values for each isolate at each time point.

  • The optimal incubation time is the earliest time point at which there is sufficient growth in the control well for a reliable reading and before significant trailing growth appears.

Data Presentation

The following tables present illustrative data from a hypothetical incubation time optimization study for this compound against common fungal pathogens. Note: This data is for example purposes only and does not represent actual experimental results.

Table 1: Illustrative MICs (µg/mL) of this compound at Different Incubation Times for Candida Species

Isolate24 hours48 hours72 hours
C. albicans ATCC 900280.1250.250.5 (trailing)
C. glabrata ATCC 900300.512 (trailing)
C. parapsilosis ATCC 220190.250.51
C. krusei ATCC 6258124
Clinical Isolate 1 (C. albicans)0.060.1250.25 (trailing)
Clinical Isolate 2 (C. glabrata)124 (trailing)

Based on this illustrative data, 24 hours would be the optimal incubation time for Candida species, as it provides clear endpoints before the onset of trailing at later time points.

Table 2: Illustrative MICs (µg/mL) of this compound at Different Incubation Times for Aspergillus Species

Isolate24 hours48 hours72 hours
A. fumigatus ATCC 204305Insufficient Growth0.51
A. flavus ATCC 204304Insufficient Growth12
A. terreus ATCC MYA-363Insufficient Growth24
Clinical Isolate 3 (A. fumigatus)Insufficient Growth0.250.5
Clinical Isolate 4 (A. flavus)Insufficient Growth11

Based on this illustrative data, 48 hours would be the optimal incubation time for Aspergillus species, as 24 hours is insufficient for adequate growth.

Visualizations

Arasertaconazole_MoA cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Enzyme) Membrane Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component This compound This compound This compound->Inhibition Lanosterol_to_Ergosterol_path Lanosterol_to_Ergosterol_path Inhibition->Lanosterol_to_Ergosterol_path Inhibits

Caption: Mechanism of action of this compound.

Incubation_Optimization_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare this compound Stock and Dilutions C Inoculate 96-Well Plates A->C B Prepare Fungal Inoculum (0.5 McFarland) B->C D Incubate at 35°C C->D E Read MIC at 24h D->E F Read MIC at 48h E->F H Compare MICs and Observe Trailing Growth E->H G Read MIC at 72h F->G F->H G->H I Determine Optimal Incubation Time H->I

Caption: Workflow for optimizing incubation time.

References

Technical Support Center: Troubleshooting Inconsistent Results in Arasertaconazole Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arasertaconazole biofilm assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against fungal biofilms?

This compound is an imidazole antifungal agent and is the active R-enantiomer of sertaconazole. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to impaired fungal growth and proliferation.[3] In the context of biofilms, this disruption of the cell membrane can affect the viability of fungal cells within the biofilm structure. Additionally, like other azoles, its efficacy can be influenced by factors within the biofilm matrix and the physiological state of the fungal cells.[4][5]

Q2: Why am I seeing significant well-to-well variability in my biofilm assays?

High variability is a common challenge in biofilm assays. Several factors can contribute to this:

  • Inoculum Preparation: Inconsistent initial cell density in the inoculum can lead to significant differences in biofilm formation. Ensure a homogenous cell suspension and accurate cell counting before inoculation.

  • Washing Steps: Aggressive or inconsistent washing can dislodge weakly adherent biofilms, while insufficient washing may leave behind planktonic cells, leading to inaccurate readings. Standardize the washing technique across all plates and wells.[6]

  • Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, which can concentrate media components and affect biofilm growth. To mitigate this, avoid using the outer wells or fill them with sterile water or media to maintain humidity.

  • Strain Variability: Different fungal strains, even within the same species, can exhibit significant variations in their ability to form biofilms.[7]

Q3: My results for this compound's effect on biofilms are not consistent between experiments. What could be the cause?

In addition to the factors mentioned in Q2, batch-to-batch variation in media and reagents can impact results. The age of the fungal culture and the specific growth phase at the time of inoculation can also play a crucial role. It is important to standardize all experimental parameters, including incubation time, temperature, and CO2 levels, to ensure reproducibility.

Q4: Can the color of this compound or the assay reagents interfere with colorimetric assays like Crystal Violet (CV) or MTT/XTT?

Yes, colored compounds can interfere with absorbance readings. If this compound solutions have a color, it's crucial to include proper controls. This includes wells with the compound in media without cells to measure the background absorbance. This background reading should be subtracted from the readings of the test wells.[8]

Troubleshooting Guide

Issue 1: Low or No Biofilm Formation
Possible Cause Suggested Solution
Inappropriate Growth Medium Optimize the growth medium. Some fungal species require specific nutrients or supplements (e.g., glucose) to form robust biofilms.
Incorrect Incubation Time Biofilm formation is time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your fungal strain.
Poor Surface Adherence The type of microtiter plate surface can influence biofilm attachment. Polystyrene plates are commonly used, but some strains may adhere better to other surfaces.
Low Inoculum Density Ensure the starting inoculum concentration is appropriate. A low cell density may not be sufficient to initiate biofilm formation.
Issue 2: Inconsistent Staining with Crystal Violet (CV)
Possible Cause Suggested Solution
Incomplete Removal of Planktonic Cells Gently but thoroughly wash the wells with phosphate-buffered saline (PBS) or sterile saline to remove all non-adherent cells before staining.
Over-staining or Under-staining Optimize the staining time. Typically, 10-15 minutes is sufficient. Ensure the entire biofilm is submerged in the CV solution.
Incomplete Solubilization of CV After staining and washing, ensure the CV is fully solubilized before reading the absorbance. Acetic acid (30-33%) or ethanol (95%) are common solubilizing agents. Pipette up and down to ensure complete mixing.
Crystal Violet Ring Formation A ring of stain around the well is often due to the air-liquid interface and not indicative of biofilm formation at the bottom. Ensure this is washed away or that readings are taken from the bottom of the well.[6][9]
Issue 3: Discrepancies between Metabolic (e.g., XTT, Resazurin) and Biomass (CV) Assays
Possible Cause Suggested Solution
This compound has a fungistatic, not fungicidal, effect at the tested concentration. A metabolic assay will show a reduction in activity, while a CV assay may still show the presence of biofilm biomass. This indicates that the drug is inhibiting metabolic activity but not killing the cells or removing the biofilm structure.
Presence of Persister Cells Biofilms can contain a subpopulation of dormant "persister" cells that are metabolically inactive but still contribute to the biofilm mass. These will be stained by CV but will not reduce metabolic dyes.
Drug Interaction with Assay Reagents Ensure this compound does not directly react with or inhibit the metabolic dyes. Run controls with the drug and the dye in the absence of cells.

Quantitative Data

Due to the limited availability of publicly accessible Minimum Biofilm Eradication Concentration (MBEC) data specifically for this compound, the following table provides representative MIC and MBEC values for other azole antifungals against Candida albicans biofilms to offer a comparative perspective. It is important to note that biofilms typically exhibit significantly higher resistance to antifungal agents compared to their planktonic counterparts, resulting in much higher MBEC values than MICs.[10]

Antifungal Agent (Azole Class)OrganismPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)
FluconazoleCandida albicans0.25 - 2>256>128
ItraconazoleCandida albicans0.03 - 0.2516 - >64>64
VoriconazoleCandida albicans0.015 - 0.1258 - 64>64

Note: These values are illustrative and can vary significantly depending on the specific strain, assay conditions, and laboratory. Researchers should establish their own baseline values.

Experimental Protocols

Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
  • Inoculum Preparation: Grow the fungal strain in an appropriate liquid medium overnight at 37°C. Adjust the cell density to 1 x 10^6 cells/mL in fresh RPMI-1640 medium or another suitable medium.

  • Biofilm Formation: Add 200 µL of the cell suspension to each well of a 96-well flat-bottom polystyrene plate. Incubate for 24-48 hours at 37°C to allow biofilm formation. Include wells with media only as a negative control.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

  • Fixation (Optional): Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity
  • Biofilm Formation: Follow steps 1 and 2 of the Crystal Violet Assay protocol. To test the effect of this compound, add the drug at various concentrations to the wells at the beginning of the incubation or to pre-formed biofilms.

  • Washing: After incubation, gently wash the biofilms twice with 200 µL of sterile PBS.

  • XTT-Menadione Solution Preparation: Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS. Just before use, add menadione to a final concentration of 1 µM.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well. Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Visualizations

Signaling Pathways in Candida albicans Biofilm Formation

The formation of Candida albicans biofilms is a complex process regulated by several interconnected signaling pathways. Understanding these pathways can provide insights into potential targets for anti-biofilm agents.

G cluster_0 Environmental Cues cluster_1 Signaling Pathways cluster_2 Downstream Effects cluster_3 Biofilm Formation Stages Nutrient Availability Nutrient Availability Ras/cAMP/PKA Ras/cAMP/PKA Nutrient Availability->Ras/cAMP/PKA pH pH pH->Ras/cAMP/PKA Temperature Temperature Temperature->Ras/cAMP/PKA Surface Contact Surface Contact MAPK MAPK Surface Contact->MAPK Adhesion Adhesion Ras/cAMP/PKA->Adhesion Hyphal Formation Hyphal Formation Ras/cAMP/PKA->Hyphal Formation MAPK->Hyphal Formation Matrix Production Matrix Production MAPK->Matrix Production Adherence Adherence Adhesion->Adherence Initiation Initiation Hyphal Formation->Initiation Maturation Maturation Matrix Production->Maturation Dispersal Dispersal Maturation->Dispersal

Caption: Key signaling pathways regulating Candida albicans biofilm development.

Experimental Workflow for this compound Biofilm Assay

This workflow outlines the key steps in performing a biofilm susceptibility assay for this compound.

G A 1. Fungal Culture Preparation B 2. Inoculum Standardization A->B C 3. Biofilm Formation (24-48h) B->C D 4. Introduction of this compound C->D E 5. Incubation with Drug D->E F 6. Washing Step E->F G 7. Quantification Assay F->G H Crystal Violet (Biomass) G->H I XTT/Resazurin (Metabolic Activity) G->I J 8. Data Analysis H->J I->J G Start Inconsistent Results Observed Is_Variability_High High Well-to-Well Variability? Start->Is_Variability_High Check_Inoculum Review Inoculum Preparation (Density, Homogeneity) Standardize_Washing Standardize Washing Technique Check_Inoculum->Standardize_Washing Check_Assay_Procedure Examine Assay Protocol (Washing, Staining, Incubation) Check_Controls Verify Controls (Positive, Negative, Drug-only) Check_Assay_Procedure->Check_Controls Standardize_Protocols Strictly Standardize All Protocols Check_Controls->Standardize_Protocols Is_Variability_High->Check_Inoculum Yes Is_Reproducibility_Low Poor Experiment-to-Experiment Reproducibility? Is_Variability_High->Is_Reproducibility_Low No Is_Reproducibility_Low->Check_Assay_Procedure Yes End Consistent Results Is_Reproducibility_Low->End No Address_Edge_Effects Mitigate Edge Effects Address_Edge_Effects->End Standardize_Washing->Address_Edge_Effects Check_Reagents Check Reagent Quality and Consistency Standardize_Protocols->Check_Reagents Check_Reagents->End

References

Validation & Comparative

Comparative analysis of Arasertaconazole and fluconazole against resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of two key antifungal agents.

The rise of antifungal resistance, particularly within Candida species, presents a significant challenge in the management of invasive fungal infections. Fluconazole, a widely used triazole, has seen its efficacy diminished by the emergence of resistant strains. This has spurred the development of new antifungal agents, including arasertaconazole, a promising novel triazole. This guide provides a comprehensive comparative analysis of this compound and fluconazole, focusing on their performance against resistant Candida, supported by experimental data and detailed methodologies.

Executive Summary

This compound, the active R-enantiomer of sertaconazole, has demonstrated a broad spectrum of activity against Candida species, including those known to be resistant to fluconazole. While specific quantitative data for this compound against resistant strains is emerging from clinical trials, data for its racemic parent compound, sertaconazole, indicates superior in vitro activity compared to fluconazole against several resistant Candida species. Fluconazole's primary mechanism of action is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. Resistance to fluconazole is well-characterized and primarily involves alterations in the drug's target enzyme, Erg11p, or increased drug efflux. This compound shares the same primary mechanism but may also possess a secondary membrane-disrupting effect at higher concentrations, potentially contributing to its efficacy against resistant strains.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sertaconazole (as a proxy for this compound) and fluconazole against various Candida species, including those with intrinsic or acquired fluconazole resistance. The data is compiled from in vitro studies and illustrates the comparative potency of the two agents.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Sertaconazole and Fluconazole against Candida Species

Candida SpeciesSertaconazole (MIC90)Fluconazole (MIC90)Notes on Resistance
C. albicans0.06[1]0.1 to >100[2]Acquired resistance is common.
C. glabrata0.25[1][3]>100[2]Often exhibits dose-dependent susceptibility or resistance to fluconazole.[4]
C. krusei1[1][3]>100[2]Intrinsically resistant to fluconazole.[5]
C. tropicalis2[1]>100[2]Resistance is increasingly reported.
C. parapsilosis0.25[1]-Generally susceptible to fluconazole, but resistance is emerging.

Note: Data for this compound is represented by its racemic parent compound, sertaconazole. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanisms of Action and Resistance

Fluconazole:

Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the accumulation of toxic sterol precursors and depletion of ergosterol, resulting in altered membrane fluidity and function, and ultimately, the inhibition of fungal growth.

Resistance to fluconazole in Candida species is multifactorial and can arise through several mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can reduce the binding affinity of fluconazole to the lanosterol 14α-demethylase enzyme.

  • Overexpression of ERG11: Increased production of the target enzyme can titrate the drug, requiring higher concentrations for effective inhibition.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.

This compound:

As an azole antifungal, this compound shares the primary mechanism of action with fluconazole, inhibiting ergosterol biosynthesis. However, its parent compound, sertaconazole, has been shown to have a dual mechanism. At lower concentrations, it is fungistatic through the inhibition of ergosterol synthesis. At higher concentrations, it exhibits fungicidal activity by directly damaging the fungal cell membrane, leading to increased permeability and cell death.[6] This secondary mechanism may contribute to its effectiveness against fluconazole-resistant strains that rely on target site modifications or efflux pumps.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of antifungal agents against Candida species.

Antifungal Susceptibility Testing (Broth Microdilution Method):

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent and is standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents (this compound and fluconazole) are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to a drug-free control well. The reading can be done visually or spectrophotometrically.

Mandatory Visualizations

experimental_workflow

fluconazole_resistance

arasertaconazole_moa

References

Validating Antifungal MIC Results: A Comparative Guide for Sertaconazole in Accordance with CLSI Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Arasertaconazole: Initial searches for "this compound" yielded limited publicly available data regarding its Minimum Inhibitory Concentration (MIC) results and validation studies. This compound is the active R-enantiomer of sertaconazole and is currently under investigation, with at least one dose-finding clinical trial for vulvovaginal candidiasis.[1][2] Due to the scarcity of comprehensive in vitro susceptibility data for this compound, this guide will focus on its racemic parent compound, sertaconazole . The methodologies and comparative data presented here for sertaconazole can serve as a valuable reference for researchers and drug development professionals interested in the validation of azole antifungals.

This guide provides a comprehensive overview of validating sertaconazole MIC results based on the Clinical and Laboratory Standards Institute (CLSI) guidelines. It includes comparative data against other commonly used antifungal agents, detailed experimental protocols, and a visual workflow for the validation process.

Comparative In Vitro Activity of Sertaconazole

Sertaconazole has demonstrated a broad spectrum of in vitro activity against a variety of clinically relevant fungi, including yeasts and dermatophytes.[3][4] Its potency has been compared to several other azole antifungals in numerous studies. The following tables summarize the MIC data for sertaconazole and comparator drugs against common fungal pathogens.

Table 1: Comparative MIC Data of Sertaconazole and Other Azoles against Candida Species
OrganismAntifungal AgentNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Candida albicansSertaconazole94-0.06-[5]
Fluconazole94-4-[5]
Ketoconazole94-0.06-[5]
Itraconazole94-0.06-[5]
Candida glabrataSertaconazole94-0.25-[5]
Fluconazole94-64-[5]
Ketoconazole94-0.5-[5]
Itraconazole94-64-[5]
Candida parapsilosisSertaconazole94-0.25-[5]
Fluconazole94-2-[5]
Ketoconazole94-0.12-[5]
Itraconazole94-0.12-[5]
Candida kruseiSertaconazole94-1-[5]
Fluconazole94-64-[5]
Ketoconazole94-0.5-[5]
Itraconazole94-1-[5]
Candida tropicalisSertaconazole94-2-[5]
Fluconazole94-4-[5]
Ketoconazole94-0.12-[5]
Itraconazole94-0.12-[5]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Comparative MIC Data of Sertaconazole and Other Azoles against Dermatophytes
OrganismAntifungal AgentNo. of IsolatesGeometric Mean MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
DermatophytesSertaconazole1140.410.510.01-2[6]
(fluconazole-reducedFluconazole114---≥16[6]
susceptibility)
DermatophytesSertaconazole3090.210.2510.01-8[7]

Experimental Protocols for MIC Determination

The validation of MIC results relies on standardized methodologies to ensure reproducibility and accuracy. The CLSI documents M27 for yeasts and M38 for filamentous fungi provide the reference methods for broth dilution antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (CLSI M27)
  • Inoculum Preparation: Yeast isolates are subcultured on Sabouraud dextrose agar at 35°C. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well. The reading can be done visually or using a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)
  • Inoculum Preparation: Conidial suspensions are prepared from fresh cultures grown on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically to a specific optical density, which is then diluted to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in RPMI 1640 medium.

  • Incubation: The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.

  • MIC Reading: The MIC is the lowest concentration that shows complete inhibition of growth.

Visualization of the MIC Validation Workflow

The following diagram illustrates the logical workflow for validating antifungal MIC results according to CLSI guidelines.

CLSI_MIC_Validation_Workflow cluster_setup Test Setup cluster_protocol CLSI Protocol cluster_reading MIC Determination cluster_validation Validation & Interpretation isolate Fungal Isolate inoculum Inoculum Preparation (CLSI M27/M38) isolate->inoculum qc_strain QC Strain (e.g., ATCC) qc_strain->inoculum antifungal Antifungal Agent dilution Serial Dilution of Antifungal Agent antifungal->dilution incubation Incubation (Defined Time & Temp) inoculum->incubation dilution->incubation mic_reading Visual or Spectrophotometric MIC Reading incubation->mic_reading qc_check QC Strain MIC within Acceptable Range? mic_reading->qc_check qc_check->isolate No - Repeat Test data_analysis Data Analysis (MIC₅₀, MIC₉₀, Geometric Mean) qc_check->data_analysis Yes comparison Comparison with Reference Antifungals data_analysis->comparison interpretation Interpretation based on Breakpoints/ECVs comparison->interpretation

Caption: Workflow for validating antifungal MIC results according to CLSI guidelines.

Conclusion

The validation of this compound MIC results will require adherence to established CLSI guidelines to ensure data accuracy and comparability. While specific data for this compound is not yet widely available, the extensive research on its parent compound, sertaconazole, provides a strong framework for its evaluation. The comparative data presented for sertaconazole highlight its potent in vitro activity against a broad range of fungi. As more research on this compound becomes public, similar comparative studies following standardized protocols will be crucial for establishing its clinical utility.

References

Arasertaconazole: A Comparative Analysis of Potential Cross-Reactivity with Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of arasertaconazole and its potential for cross-reactivity with other imidazole antifungals. Due to the limited availability of direct experimental data on this compound, this guide leverages data from the closely related compound, sertaconazole, and other well-studied imidazoles to provide an evidence-based perspective on potential cross-reactivity.

Introduction to this compound

This compound is an imidazole antifungal agent currently under investigation.[1] Like other imidazoles, its mechanism of action is presumed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3][4][5][6] This disruption of the cell membrane leads to fungistatic and, at higher concentrations, fungicidal effects.[7][8][9] The potential for cross-reactivity with other imidazole antifungals is a critical consideration in its development and clinical application, particularly in patients with known sensitivities to this class of drugs.

Comparative Antifungal Activity

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's potency. While direct comparative MIC data for this compound is not yet widely available, the following table summarizes the in vitro activity of the structurally similar compound, sertaconazole, and other common imidazole antifungals against various Candida species. This data provides a baseline for understanding the potential antifungal spectrum of this compound.

Table 1: Comparative in vitro activity (MIC in mg/L) of Sertaconazole and other Imidazole Antifungals against Candida species

Antifungal AgentCandida albicansCandida tropicalisCandida pseudotropicalisCandida krusei
Sertaconazole0.35 - 5.040.35 - 5.040.35 - 5.040.35 - 5.04
Ketoconazole0.1 - 16Not SpecifiedNot SpecifiedNot Specified
Fluconazole0.1 - 16Not SpecifiedNot SpecifiedNot Specified

Data for Sertaconazole sourced from Palacín et al., 1992.[7] Data for Ketoconazole and Fluconazole sourced from Martin-Mazuelos et al., 1996.[10]

Potential for Immunological Cross-Reactivity

Cross-reactivity among imidazole antifungals is a known phenomenon, primarily manifesting as allergic contact dermatitis.[11][12] Studies have shown statistically significant associations in allergic reactions between miconazole, econazole, and isoconazole.[11] Importantly, a case of allergic contact dermatitis from sertaconazole demonstrated cross-sensitivity to both miconazole and econazole, highlighting the potential for similar cross-reactivity with this compound due to structural similarities.[13]

For patients with a known sensitivity to phenylethyl imidazoles, alternative antifungals such as ketoconazole, clotrimazole, or bifonazole may be considered, as they have shown a lower propensity for cross-reactions in some studies.[11] However, cross-reactivity is not always predictable, and patch testing is often required to determine individual sensitivity profiles.[14][15]

Mechanism of Action: The Ergosterol Biosynthesis Pathway

The primary mechanism of action for imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4][5][6][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane.

G cluster_0 Fungal Cell cluster_1 Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fungal_Cell_Membrane->Disruption Disruption Imidazole_Antifungals Imidazole Antifungals (e.g., this compound) Imidazole_Antifungals->Inhibition Inhibition

Caption: Mechanism of action of imidazole antifungals.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antifungal agent against yeast, based on standard methodologies.

G cluster_workflow MIC Determination Workflow prep_inoculum Prepare standardized fungal inoculum inoculate Inoculate microtiter plate with fungal suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of antifungal agent in microtiter plate serial_dilution->inoculate incubate Incubate at controlled temperature and time inoculate->incubate read_results Read results visually or spectrophotometrically incubate->read_results determine_mic Determine MIC as lowest concentration with no visible growth read_results->determine_mic

Caption: Experimental workflow for MIC determination.

Detailed Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth, such as Casitone medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Antifungal Agent: The antifungal agent is serially diluted in the wells of a microtiter plate containing the growth medium. A range of concentrations is prepared to determine the inhibitory threshold.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. Control wells containing only the medium and the fungal suspension without the antifungal agent are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions of temperature and time, typically 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.[10]

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, the existing information on the structurally similar compound, sertaconazole, and the broader class of imidazole antifungals suggests a potential for cross-sensitivity, particularly with miconazole and econazole. Further clinical and immunological studies are necessary to fully characterize the cross-reactivity profile of this compound. Researchers and clinicians should exercise caution when considering the use of this compound in patients with a known history of hypersensitivity to other imidazole antifungals.

References

Navigating Antifungal Susceptibility: A Comparative Guide to Arasertaconazole Validation via EUCAST Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed validation of arasertaconazole susceptibility testing utilizing the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology. As a novel antifungal agent, establishing a standardized method for determining its in vitro efficacy is paramount for clinical and research applications. This compound is the active R-enantiomer of sertaconazole, an established imidazole antifungal. Currently, public data on the specific validation of this compound using EUCAST protocols is limited. Therefore, this document outlines a recommended validation framework based on established EUCAST principles and presents comparative data for its parent compound, sertaconazole, to serve as a preliminary reference.

Proposed Experimental Protocol for this compound EUCAST Validation

The following protocol for broth microdilution testing is based on the EUCAST definitive documents for antifungal susceptibility testing of yeasts (E.Def 7.4) and moulds (E.Def 9.3.2).[1][2]

1. Media Preparation:

  • RPMI 1640 medium (without bicarbonate, with L-glutamine, and phenol red) is supplemented with 2% glucose to a final concentration.

  • The medium is buffered to pH 7.0 using 3-(N-morpholino)propanesulfonic acid (MOPS).

2. Inoculum Preparation:

  • For Yeasts (e.g., Candida spp.): Isolates are subcultured on a suitable agar medium to obtain fresh colonies. A suspension in sterile saline is prepared and adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5–2.5 × 10⁵ CFU/mL in the microdilution wells.[2]

  • For Moulds (e.g., Dermatophytes): Conidial suspensions are prepared from fresh, mature cultures. The turbidity of the suspension is adjusted spectrophotometrically and then diluted to achieve a final inoculum concentration of 1–2.5 × 10⁵ CFU/mL.

3. Microdilution Plate Preparation:

  • This compound is serially diluted in the prepared RPMI medium in 96-well microtiter plates to cover a clinically relevant concentration range.

  • A growth control well (without antifungal) and a sterility control well (without inoculum) are included on each plate.

4. Incubation:

  • The inoculated plates are incubated at 35-37°C.

  • Incubation time is typically 24 hours for most Candida species and 48-72 hours for moulds, depending on the growth rate of the organism.[1]

5. Reading of Minimum Inhibitory Concentrations (MICs):

  • MIC endpoints are determined by visual inspection or spectrophotometrically.

  • For azoles like this compound, the MIC is the lowest concentration that produces a significant (≥50%) reduction in growth compared to the drug-free control well.[2]

6. Quality Control:

  • Reference strains with known MIC values for other azoles (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) should be included in each run to ensure the validity of the results.[2]

Comparative In Vitro Susceptibility Data (Sertaconazole)

Disclaimer: The following data is for sertaconazole, the parent compound of this compound. This information is provided for comparative purposes only and should not be directly extrapolated to this compound without specific validation studies.

Table 1: In Vitro Activity of Sertaconazole against Candida Species

OrganismSertaconazole MIC Range (µg/mL)Sertaconazole MIC₅₀ (µg/mL)Sertaconazole MIC₉₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)Reference
Candida albicans≤0.03 - 40.03≤0.1 - 0.21>100[3][4]
Candida glabrata0.03 - 20.250.25-[5]
Candida tropicalis0.03 - 20.060.25-[5]
Candida krusei0.03 - 20.51-[5]

Table 2: In Vitro Activity of Sertaconazole against Dermatophytes

OrganismSertaconazole MIC Range (µg/mL)Sertaconazole MIC₅₀ (µg/mL)Sertaconazole MIC₉₀ (µg/mL)Fluconazole MIC (isolates with reduced susceptibility)Reference
Various Dermatophytes (309 isolates)0.01 - 80.251-[6]
Various Dermatophytes (114 isolates with reduced fluconazole susceptibility)0.01 - 20.51≥16[7]

Visualizing the Workflow and Mechanism

To further elucidate the proposed validation process and the mechanism of action of this compound, the following diagrams are provided.

EUCAST_Validation_Workflow Proposed EUCAST Validation Workflow for this compound cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis media Prepare RPMI + 2% Glucose Medium plate Inoculate Microdilution Plates media->plate inoculum Prepare Standardized Fungal Inoculum inoculum->plate drug Prepare Serial Dilutions of this compound drug->plate incubate Incubate at 35-37°C for 24-72h plate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic qc Quality Control Check with Reference Strains read_mic->qc report Report MIC Values qc->report

Caption: Proposed EUCAST Validation Workflow for this compound.

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals This compound This compound lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) This compound->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Converts disruption Disruption of Membrane Integrity lanosterol_demethylase->disruption lanosterol Lanosterol lanosterol->lanosterol_demethylase cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporated into inhibition Inhibition of Fungal Growth disruption->inhibition

Caption: Mechanism of Action of Azole Antifungals.

References

Comparative Efficacy of Arasertaconazole and Posaconazole Against Aspergillus Species: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available in vitro data for Arasertaconazole and Posaconazole reveals significant disparities in the extent of research against pathogenic Aspergillus species. While Posaconazole has been extensively studied with a wealth of publicly available susceptibility data, preclinical information on this compound's activity against Aspergillus is sparse. This guide synthesizes the current knowledge on both antifungal agents to offer a comparative perspective for researchers and drug development professionals.

In Vitro Susceptibility Data

Posaconazole

Posaconazole has been consistently shown to be highly active against various clinically relevant Aspergillus species. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, has been determined for posaconazole against numerous Aspergillus isolates. The following table summarizes the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) from a global surveillance program.

Aspergillus SpeciesNo. of IsolatesPosaconazole MIC50 (mg/L)Posaconazole MIC90 (mg/L)
A. fumigatus2200.250.5
A. flavus complex370.50.5
A. niger complex300.250.5
A. terreus complex150.51

Table 1: In vitro activity of Posaconazole against common Aspergillus species. Data sourced from a global surveillance program.

This compound (inferred from Sertaconazole data)

Direct MIC and Minimum Fungicidal Concentration (MFC) data for this compound against Aspergillus species are not publicly available. However, a 1992 study on sertaconazole, the racemic mixture containing this compound, provides some insight into its potential anti-Aspergillus activity. It is important to note that the exact contribution of the R-enantiomer (this compound) to the observed activity is not specified.

Antifungal AgentAspergillus spp. MIC range (µg/mL)Aspergillus spp. MFC range (µg/mL)
Sertaconazole0.24 - 20.5 - 16

Table 2: In vitro activity of Sertaconazole against opportunistic filamentous fungi, including Aspergillus. Data from a 1992 in vitro study of sertaconazole.[4]

Mechanism of Action

Both posaconazole and this compound (as inferred from sertaconazole) belong to the azole class of antifungals and share a primary mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Posaconazole exerts its antifungal effect by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[5] This enzyme is essential for the conversion of lanosterol to ergosterol. Disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[5]

This compound , as the active enantiomer of sertaconazole, is also an inhibitor of lanosterol 14α-demethylase.[6][7] In addition to this primary mechanism, sertaconazole's unique benzothiophene ring is thought to mimic tryptophan, enabling it to form pores in the fungal cell membrane, leading to ATP loss and cell death.[7] This dual mechanism may contribute to both fungistatic and fungicidal activity.[7][8]

G Mechanism of Action of Azole Antifungals cluster_posaconazole Posaconazole cluster_this compound This compound (inferred from Sertaconazole) Posaconazole Posaconazole P_Target Lanosterol 14α-demethylase (CYP51A1) Posaconazole->P_Target inhibits P_Effect1 Inhibition of Ergosterol Biosynthesis P_Target->P_Effect1 P_Effect2 Accumulation of Toxic Sterol Precursors P_Target->P_Effect2 P_Outcome Disruption of Fungal Cell Membrane Integrity P_Effect1->P_Outcome P_Effect2->P_Outcome This compound This compound A_Target Lanosterol 14α-demethylase (CYP51A1) This compound->A_Target inhibits A_Effect2 Direct Membrane Damage (Pore Formation) This compound->A_Effect2 induces A_Effect1 Inhibition of Ergosterol Biosynthesis A_Target->A_Effect1 A_Outcome Disruption of Fungal Cell Membrane Integrity & ATP Loss A_Effect1->A_Outcome A_Effect2->A_Outcome

Figure 1: Simplified signaling pathway of azole antifungal action.

Experimental Protocols

The in vitro susceptibility of Aspergillus species to antifungal agents is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. These protocols ensure reproducibility and allow for inter-laboratory comparison of results.

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 is a reference method for broth dilution antifungal susceptibility testing of filamentous fungi. The key steps are as follows:

  • Inoculum Preparation: Aspergillus conidia are harvested from fresh cultures and a suspension is prepared in sterile saline with a surfactant. The turbidity of the suspension is adjusted to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium.

  • Microdilution Plate Inoculation: The prepared fungal inoculum is added to microdilution plates containing the serially diluted antifungal agents.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.

EUCAST Broth Microdilution Method

The EUCAST method has some modifications to the CLSI protocol:

  • Medium: RPMI 1640 medium is supplemented with 2% glucose.

  • Inoculum Size: A higher inoculum concentration of 1 x 10^5 to 2.5 x 10^5 CFU/mL is used.

  • Endpoint Reading: The MIC is determined as the lowest concentration showing no visible growth (for azoles) or a significant morphological change (for echinocandins).

G General Workflow for Antifungal Susceptibility Testing start Start: Isolate Aspergillus Species prep_inoculum Prepare Fungal Inoculum (Conidial Suspension) start->prep_inoculum adjust_conc Adjust Inoculum Concentration prep_inoculum->adjust_conc inoculate_plate Inoculate Microdilution Plate adjust_conc->inoculate_plate prep_antifungal Prepare Serial Dilutions of Antifungal Agents prep_antifungal->inoculate_plate incubate Incubate at 35°C (48-72 hours) inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Report Susceptibility read_mic->end

Figure 2: Experimental workflow for antifungal susceptibility testing.

Conclusion

Posaconazole is a potent antifungal agent with well-documented in vitro efficacy against a wide range of Aspergillus species. Its mechanism of action is well-understood, and standardized methods for susceptibility testing are readily available.

In contrast, there is a significant lack of publicly available data on the in vitro activity of this compound specifically against Aspergillus species. While it is the active enantiomer of sertaconazole and likely shares its primary mechanism of action, the absence of direct comparative studies and specific MIC/MFC data for this compound against Aspergillus makes a direct performance comparison with posaconazole challenging. The available data on sertaconazole suggests potential activity, but further dedicated studies are required to fully elucidate the anti-Aspergillus potential of this compound and to establish its place relative to established antifungal agents like posaconazole. Researchers and drug development professionals should be aware of this data gap when considering this compound for indications beyond its current developmental focus.

References

Validating the Fungicidal Versus Fungistatic Activity of Sertaconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activity of Sertaconazole, delineating its fungistatic and fungicidal properties. The performance of Sertaconazole is compared with other commonly used antifungal agents, supported by experimental data to aid in research and development decisions.

Executive Summary

Sertaconazole, an imidazole antifungal agent, exhibits a dual mechanism of action that confers both fungistatic and fungicidal activities. At lower concentrations, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, thereby impeding fungal growth (fungistatic action). At higher concentrations, Sertaconazole directly damages the fungal cell membrane, leading to cell death (fungicidal action). This dual activity profile distinguishes it from many other azole antifungals, which are primarily fungistatic. This guide presents in vitro susceptibility data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, to validate these claims and compare its efficacy against other topical antifungal agents.

Comparative In Vitro Activity

The fungistatic and fungicidal activities of an antifungal agent are quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, respectively. A lower MIC indicates greater potency in inhibiting fungal growth, while a lower MFC signifies a stronger killing ability. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, whereas a ratio of > 4 suggests fungistatic activity.

Sertaconazole Activity against Dermatophytes

A comprehensive study evaluated the in vitro activity of Sertaconazole against 150 clinical isolates of dermatophytes, the causative agents of tinea pedis (athlete's foot). The results demonstrate that Sertaconazole possesses both fungistatic and fungicidal properties against these common pathogens.[1]

Fungal Species (No. of Isolates)Sertaconazole MIC (µg/mL)Sertaconazole MFC (µg/mL)MFC/MIC Ratio
Trichophyton rubrum (100)GM: 0.19 (Range: 0.02–16)GM: 1.78 (Range: 1–≥16)9.4
Trichophyton mentagrophytes (40)GM: 0.73 (Range: 0.02–16)GM: 4.76 (Range: 8–≥16)6.5
Epidermophyton floccosum (10)GM: 0.12 (Range: 0.02–16)GM: 1.23 (Range: 1–8)10.3
Overall (150) GM: 0.26GM: 2.268.7
GM: Geometric Mean. Data sourced from Carrillo-Muñoz et al.[1]
Comparative Activity with Other Antifungal Agents

Direct comparative studies of MFC values under identical conditions are limited. However, data from various in vitro studies provide insights into the relative potency of Sertaconazole.

Disclaimer: The following tables compile data from different studies. Direct comparison should be approached with caution as experimental conditions may have varied.

Against Dermatophytes:

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)
Sertaconazole T. rubrum, T. mentagrophytes, E. floccosum0.02–161–≥16
Terbinafine Dermatophytes≤0.06Not consistently reported
Clotrimazole DermatophytesNot consistently reportedNot consistently reported
Miconazole DermatophytesMICs for Sertaconazole were lower than those of miconazole[2]Not consistently reported

Against Candida Species:

Antifungal AgentFungal SpeciesMIC90 (µg/mL)MFC Range (µg/mL)
Sertaconazole Candida spp.≤0.1–40.5–64[3]
Clotrimazole Candida spp.0.06 (for C. albicans)Not consistently reported
Miconazole Candida spp.Not consistently reportedNot consistently reported
Fluconazole Candida spp.0.1 to >100[3]Generally considered fungistatic

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the fungicidal or fungistatic nature of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to induce sporulation. A suspension of conidia is prepared and its concentration is adjusted spectrophotometrically to a standardized range.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in a liquid medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 4-7 days).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a continuation of the MIC test.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the antifungal agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal elements.

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, indicating that the fungal cells were killed rather than just inhibited.

Mechanism of Action and Signaling Pathways

Sertaconazole's dual antifungal activity stems from its unique chemical structure, which incorporates a benzothiophene ring. This allows for a two-pronged attack on the fungal cell.

  • Inhibition of Ergosterol Synthesis (Fungistatic Action): Like other azoles, Sertaconazole inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately arresting fungal growth.

  • Direct Membrane Damage (Fungicidal Action): The lipophilic benzothiophene ring of Sertaconazole allows it to interact directly with the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components such as ATP. This direct membrane damage results in fungal cell death.

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Sertaconazole Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungistatic Fungistatic Effect (Growth Inhibition) Lanosterol->Fungistatic Depletion of Ergosterol, Accumulation of Toxic Sterols CellMembrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->CellMembrane Maintains Integrity & Fluidity Fungicidal Fungicidal Effect (Cell Death) CellMembrane->Fungicidal Loss of Intracellular Components Sertaconazole_low Sertaconazole (Low Concentration) Sertaconazole_low->Lanosterol Inhibits Sertaconazole_high Sertaconazole (High Concentration) Sertaconazole_high->CellMembrane Direct Damage (Membrane Permeabilization)

Sertaconazole's Dual Mechanism of Action.

Experimental Workflow

The process of validating the fungicidal versus fungistatic activity of an antifungal agent follows a structured experimental workflow.

cluster_workflow Experimental Workflow Start Start: Fungal Isolate Inoculum Inoculum Preparation Start->Inoculum MIC_Assay Broth Microdilution MIC Assay Inoculum->MIC_Assay Incubation_MIC Incubation MIC_Assay->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC MFC_Assay Subculture to Drug-Free Agar Read_MIC->MFC_Assay Incubation_MFC Incubation MFC_Assay->Incubation_MFC Read_MFC Read MFC Incubation_MFC->Read_MFC Analysis Data Analysis: Calculate MFC/MIC Ratio Read_MFC->Analysis Conclusion Conclusion: Fungicidal vs. Fungistatic Analysis->Conclusion

Workflow for MIC and MFC Determination.

Conclusion

The available in vitro data strongly support the dual fungistatic and fungicidal activity of Sertaconazole. Its primary mechanism of inhibiting ergosterol synthesis is complemented by a direct, concentration-dependent membrane-damaging effect, which contributes to its fungicidal action. While direct comparative MFC data with other antifungal agents are not always available from a single standardized study, the existing evidence suggests that Sertaconazole is a potent antifungal agent with a broad spectrum of activity against common dermatophytes and yeasts. The choice of an antifungal agent in a clinical or research setting should consider not only its in vitro activity but also its pharmacokinetic properties, safety profile, and the specific clinical context. This guide provides foundational data to assist researchers and drug development professionals in their evaluation of Sertaconazole's unique antifungal profile.

References

Safety Operating Guide

Proper Disposal of Arasertaconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of the investigational antifungal agent, Arasertaconazole, is critical for maintaining a safe laboratory environment and ensuring environmental protection. As a novel compound, specific disposal guidelines from regulatory bodies are not yet established. However, by adhering to general principles of pharmaceutical and chemical waste management, researchers can ensure responsible disposal. This guide offers a step-by-step procedure for the proper disposal of this compound in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. A formal hazardous waste determination should be conducted by trained personnel.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:

  • Standard laboratory coat

  • Chemical safety goggles

  • Appropriate chemical-resistant gloves

Step-by-Step Disposal Protocol for this compound Waste

This protocol is based on general best practices for laboratory chemical waste.[4][5]

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[5]

    • Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.

  • Solid Waste Disposal:

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, sealable, and appropriately labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvents used.

    • Label the container clearly with "Hazardous Waste," the name "this compound," the solvent system, and an estimated concentration of the active pharmaceutical ingredient (API).

    • Crucially, do not dispose of this compound solutions down the drain. [6] Azole antifungals can be persistent in the environment and contribute to water contamination.

  • Decontamination of Glassware and Equipment:

    • Rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After triple rinsing, the glassware can typically be washed according to standard laboratory procedures.

  • Spill Management:

    • In the event of a spill, isolate the area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as solid hazardous waste.

  • Storage of Waste:

    • Store all this compound waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's EHS department.

    • Ensure containers are sealed to prevent leaks or spills.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's established procedures.

    • The final disposal will likely involve incineration at a licensed hazardous waste facility, which is the standard and recommended method for many pharmaceutical wastes.

Data on Azole Antifungal Waste

While specific quantitative data for this compound is not available, the following table summarizes general characteristics of azole antifungal compounds relevant to waste disposal, based on available information for similar compounds.

ParameterGeneral Information for Azole AntifungalsData Specific to this compound
Chemical Class Imidazole or Triazole derivativeImidazole derivative[7]
CAS Number Varies by compound583057-48-1[8]
Environmental Persistence Generally considered to be persistent in the environment, with low biodegradability.[9]Not available. Assumed to be persistent.
Aquatic Toxicity Can be harmful to aquatic life.Not available. Assumed to be ecotoxic.
Recommended Disposal Method IncinerationIncineration (recommended)
RCRA Hazardous Waste Classification Would require a formal hazardous waste determination based on characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][9]A formal hazardous waste determination is required.

Disclaimer: The information in this table is for guidance only. The absence of specific data for this compound necessitates a conservative approach to its disposal.

Experimental Protocols and Signaling Pathways

Currently, there are no publicly available, standardized experimental protocols for the disposal or degradation of this compound. The primary recommended method of disposal is through collection by a certified hazardous waste management service for incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research laboratory setting.

Arasertaconazole_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_ehs Consult Institutional EHS for Hazardous Waste Determination segregate Segregate Solid and Liquid Waste Streams consult_ehs->segregate Proceed with Disposal Plan ppe->consult_ehs solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste storage Store Sealed Containers in Satellite Accumulation Area solid_waste->storage no_drain DO NOT Dispose Down the Drain liquid_waste->no_drain liquid_waste->storage pickup Arrange for EHS Waste Collection storage->pickup end Proper Disposal via Licensed Facility (e.g., Incineration) pickup->end

References

Personal protective equipment for handling Arasertaconazole

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling Arasertaconazole, particularly in its pure or concentrated form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Hand Protection Double gloving with chemotherapy-grade nitrile gloves (tested to ASTM D6978 standard).[1][2]Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4]Protects against skin contact from spills or aerosols. Gowns should not be worn outside the handling area.
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a full-face shield.[4][5]Protects eyes and face from splashes, dust, and aerosols.
Respiratory Protection An N95 respirator or higher, especially when handling powders or creating aerosols.[4]Prevents inhalation of the compound. The type of respirator should be determined by a risk assessment.
Head and Foot Protection Disposable head and hair covers.[1][4] Shoe covers.[1][2]Prevents contamination of hair and personal footwear.

Operational Plan for Safe Handling

A systematic workflow is essential to ensure safety during the handling of this compound. The following diagram illustrates a standard operational procedure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal Prep Don appropriate PPE Area Prepare designated handling area (e.g., fume hood, ventilated enclosure) Prep->Area Weigh Accurately weigh this compound Area->Weigh Dissolve Dissolve/suspend in appropriate solvent Weigh->Dissolve Transfer to handling phase Experiment Perform experimental procedures Dissolve->Experiment Decontaminate Decontaminate work surfaces and equipment Experiment->Decontaminate Complete experiment Doff Doff PPE in the correct order Decontaminate->Doff Disposal Segregate and dispose of waste Doff->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arasertaconazole
Reactant of Route 2
Reactant of Route 2
Arasertaconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.